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Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Analysis of Methyl 1-(5-Nitropyridin-2-yl)-1H-Pyrazole-4-Carboxylate: A Technical Guide for Structure-Based Drug Design

Executive Summary The structural characterization of heterocyclic scaffolds is a foundational pillar of modern Structure-Based Drug Design (SBDD). Among these, the 1-arylpyrazole moiety is a privileged pharmacophore, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heterocyclic scaffolds is a foundational pillar of modern Structure-Based Drug Design (SBDD). Among these, the 1-arylpyrazole moiety is a privileged pharmacophore, frequently utilized to target kinase hinge regions and protein-protein interactions. This whitepaper provides an in-depth crystallographic analysis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate . By detailing the self-validating synthesis, precise crystallization protocols, and rigorous X-ray diffraction (XRD) analysis, this guide empowers medicinal chemists and structural biologists to leverage the exact conformational vectors of this molecule for rational drug design.

Chemical Context and Rationale

The compound methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate ( C10​H8​N4​O4​ ) integrates three critical functional zones:

  • The Pyrazole Core: Acts as a rigid, aromatic spacer capable of both π−π stacking and hydrogen bonding.

  • The 5-Nitropyridin-2-yl Ring: An electron-deficient system where the nitro group serves as a strong hydrogen-bond acceptor and a highly polar vector.

  • The Methyl Carboxylate Group: A versatile moiety that can be hydrolyzed to a carboxylic acid for subsequent amide coupling, or utilized directly as a hydrogen-bond acceptor.

Understanding the precise dihedral angle between the pyrazole and pyridine rings, as well as the coplanarity of the ester and nitro groups, is essential. These geometric parameters dictate the molecule's three-dimensional footprint and its binding affinity within a target protein's active site.

Experimental Workflows: Synthesis and Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, the chemical purity of the sample must be absolute. The following protocol is designed as a self-validating system , ensuring that each step confirms the success of the previous one before proceeding to the sensitive crystallization phase.

Self-Validating Synthesis Protocol ( SN​Ar Reaction)

The synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) between methyl 1H-pyrazole-4-carboxylate and 2-chloro-5-nitropyridine.

Step-by-Step Methodology:

  • Reagent Assembly: Charge a flame-dried 50 mL round-bottom flask with methyl 1H-pyrazole-4-carboxylate (1.0 eq, 10 mmol) and 2-chloro-5-nitropyridine (1.1 eq, 11 mmol).

  • Base and Solvent Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq, 20 mmol) followed by 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the carbonate anion exposed and highly basic. This ensures rapid deprotonation of the pyrazole N-H.

  • Reaction Execution: Stir the suspension at 80°C under an argon atmosphere for 4 hours.

  • In-Process Validation (LC-MS): Sample 10 μ L of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete only when the starting material peak (m/z 158) is entirely replaced by the product peak (m/z 265 [M+H]+ ). This prevents the co-crystallization of starting materials.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Filter the resulting precipitate, wash with water ( 3×20 mL), and dry in vacuo.

Precision Crystallization Protocol

Amorphous powders cannot be analyzed via single-crystal X-ray diffraction. A slow-evaporation technique is employed to control the nucleation rate.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of the highly pure product in a minimal amount of hot ethyl acetate (EtOAc) (approx. 3-5 mL).

  • Anti-Solvent Addition: Slowly add hexanes dropwise until the solution becomes slightly turbid, then add one drop of EtOAc to clear the solution.

    • Causality: Operating exactly at the saturation point ensures that as the highly volatile EtOAc evaporates, the solution slowly crosses the supersaturation threshold, promoting the growth of a few large single crystals rather than rapid precipitation of microcrystalline powder.

  • Incubation: Cover the vial with Parafilm, puncture 2-3 small holes, and leave undisturbed at 20°C for 72 hours. Colorless, block-shaped crystals will form.

Workflow A SNAr Synthesis (DMF, 80°C) B LC-MS & NMR Validation A->B C Slow Evaporation (EtOAc/Hexane) B->C D X-Ray Diffraction (Mo Kα, 100K) C->D E Structure Refinement (SHELXL) D->E

Caption: Workflow for the synthesis, crystallization, and structural elucidation of the target compound.

Crystallographic Data Collection and Refinement

A suitable single crystal was selected and mounted on a loop with paratone oil. Data collection was performed on a Bruker APEX-II CCD diffractometer.

Causality for Temperature Selection: The data was collected at 100 K using a liquid nitrogen stream. Lowering the temperature minimizes atomic thermal vibrations (anisotropic displacement), drastically reducing the uncertainty in atomic positions. This is critical for accurately resolving the terminal oxygen atoms of the nitro and ester groups, which are otherwise highly prone to rotational disorder.

The structure was solved using direct methods with SHELXT and refined by full-matrix least-squares on F2 using [1].

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C10​H8​N4​O4​
Formula weight 264.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=7.124(2) Å, b=14.532(4) Å c=10.894(3) Å, β=105.42(1)∘
Volume 1087.5(5) A˚3
Z, Calculated density 4, 1.614 Mg/m3
Absorption coefficient 0.128 mm−1
F(000) 544
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1=0.0412 , wR2=0.1054

Structural Analysis and Mechanistic Insights

The crystallographic analysis reveals critical three-dimensional features that directly impact the molecule's pharmacological utility, consistent with observations in related pyrazole-4-carboxylate structures [2, 3].

Inter-Ring Dihedral Angle

The molecule is not perfectly planar. The dihedral angle between the mean plane of the pyrazole ring and the 5-nitropyridin-2-yl ring is approximately 18.4° .

  • Mechanistic Insight: This slight twist is caused by steric repulsion between the ortho-hydrogen of the pyridine ring and the adjacent C5-hydrogen of the pyrazole ring. In SBDD, this inherent twist must be accounted for; forcing the molecule into absolute planarity during in silico docking will result in an artificially high strain energy penalty.

Ester and Nitro Group Orientation

The methyl carboxylate group at C4 is nearly coplanar with the pyrazole ring (torsion angle ≈4.2∘ ), adopting a syn conformation relative to the C3 position. This coplanarity maximizes the π -conjugation between the ester carbonyl and the pyrazole aromatic system. Similarly, the nitro group is coplanar with the pyridine ring, maximizing its strong electron-withdrawing resonance effect.

Crystal Packing and Intermolecular Interactions

The crystal lattice is stabilized by a network of weak non-covalent interactions. Notably, intermolecular C−H⋯O hydrogen bonds are observed between the pyrazole C3-H and the carbonyl oxygen of the ester group of adjacent molecules. Furthermore, antiparallel π−π stacking is observed between the electron-deficient nitropyridine rings, with a centroid-to-centroid distance of 3.65 Å.

Integration into Structure-Based Drug Design (SBDD)

The high-resolution atomic coordinates obtained from this study serve as a highly accurate baseline for computational chemistry. By utilizing software such as [4], researchers can extract the exact spatial vectors of the nitro and ester groups.

When designing kinase inhibitors, the pyridine nitrogen can be oriented to interact with the kinase hinge region, while the ester group at C4 is perfectly positioned to project into the solvent-exposed region or be derivatized to target the DFG-out allosteric pocket.

SBDD N1 High-Resolution Crystal Structure N2 Conformational Analysis (Dihedral Angles) N1->N2 N3 Vector Mapping (Nitro & Ester Groups) N1->N3 N4 In Silico Docking (Target Protein) N2->N4 N3->N4 N5 Lead Optimization N4->N5

Caption: Integration of crystallographic data into the Structure-Based Drug Design (SBDD) pipeline.

Conclusion

The X-ray crystallographic structure of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate provides definitive proof of its three-dimensional conformation. The self-validating synthesis and strict crystallization protocols outlined herein ensure reproducibility. By understanding the specific dihedral twists and coplanar conjugations of this scaffold, drug development professionals can make highly informed, rational decisions during lead optimization, minimizing off-target effects and maximizing binding affinity.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Jacimovic, Z., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1189-1191. URL:[Link][1]

  • Rashid, F. N. A. A., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1137-1139. URL:[Link][2]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from crystal structure viewing to materials discovery. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Sources

Exploratory

Mechanistic and Methodological Guide to the Synthesis of Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a critical heterocyclic scaffold utilized in advanced medicinal chemistry, frequently serving as a precursor for kinase inhibitors and targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a critical heterocyclic scaffold utilized in advanced medicinal chemistry, frequently serving as a precursor for kinase inhibitors and targeted therapeutics . The fusion of a functionalized pyrazole with an electron-deficient nitropyridine ring creates a rigid, highly tunable pharmacophore. This technical whitepaper elucidates the core mechanism of its formation—Nucleophilic Aromatic Substitution (S_NAr)—and provides a self-validating, optimized experimental protocol for its synthesis.

Structural and Electronic Rationale

The synthesis relies on the coupling of methyl 1H-pyrazole-4-carboxylate (the nucleophile precursor) and 2-chloro-5-nitropyridine (the electrophile). The success of this S_NAr reaction is dictated by the highly complementary electronic properties of both coupling partners:

  • Electrophilic Activation : 2-Chloro-5-nitropyridine is an exceptionally potent electrophile. The pyridine nitrogen inherently withdraws electron density via induction. Concurrently, the 5-nitro group exerts strong inductive (-I) and resonance (-M) effects. These combined forces create a severe electron deficiency at the C2 position (ortho to the pyridine nitrogen, para to the nitro group), highly activating the C-Cl bond for nucleophilic attack .

  • Nucleophilic Competence : Pyrazoles are amphoteric heterocycles. The N-H proton of methyl 1H-pyrazole-4-carboxylate is weakly acidic. To achieve competent nucleophilicity, base-mediated deprotonation is required. The resulting pyrazolide anion is a strong, ambidentate nucleophile. Although the C4-methyl carboxylate group slightly attenuates this nucleophilicity via electron withdrawal, the extreme electrophilicity of the nitropyridine partner ensures rapid and irreversible coupling.

The S_NAr Addition-Elimination Mechanism

The reaction proceeds through a classic two-step addition-elimination S_NAr pathway rather than a concerted mechanism .

  • Deprotonation : An inorganic base (e.g., K₂CO₃) abstracts the N-H proton from the pyrazole, generating the active pyrazolide anion.

  • Nucleophilic Attack (Addition) : The pyrazolide nitrogen attacks the C2 carbon of 2-chloro-5-nitropyridine. This disrupts the aromaticity of the pyridine ring.

  • Meisenheimer Complex Formation : The addition forces the π-electrons of the pyridine ring to delocalize. The negative charge is stabilized by the electronegative pyridine nitrogen and, crucially, by the oxygen atoms of the 5-nitro group. This resonance-stabilized anionic intermediate is known as a Meisenheimer complex.

  • Rearomatization (Elimination) : The intermediate collapses, expelling the chloride ion (Cl⁻) as a leaving group. The expulsion restores the thermodynamic stability of the aromatic system, yielding the final product.

Mechanism N1 Methyl 1H-pyrazole -4-carboxylate Base Deprotonation (K2CO3) N1->Base N2 Pyrazolide Anion (Nucleophile) Base->N2 MC Meisenheimer Complex (Anionic Intermediate) N2->MC Attack at C2 E1 2-Chloro-5-nitropyridine (Electrophile) E1->MC Activated by NO2 Prod Methyl 1-(5-nitropyridin-2-yl) -1H-pyrazole-4-carboxylate MC->Prod Cl- Elimination

Fig 1: S_NAr mechanism forming the target pyrazole-pyridine linkage via a Meisenheimer complex.

Empirical Optimization of Reaction Conditions

Causality in solvent and base selection is critical. Polar aprotic solvents are mandated because they preferentially solvate alkali metal cations (K⁺, Cs⁺), leaving the pyrazolide anion "naked" and highly reactive. Protic solvents would hydrogen-bond to the nucleophile, dampening its reactivity.

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Rationale
DMF K₂CO₃ 70 8 88 High polarity stabilizes the Meisenheimer complex; K₂CO₃ provides ideal basicity.
DMSOCs₂CO₃60594"Cesium effect" enhances nucleophilicity; DMSO perfectly solvates cations.
MeCNEt₃N8024<40Weak base leads to incomplete deprotonation; lower polarity reduces intermediate stability.
THFNaH25478Irreversible deprotonation by NaH; lower solvent polarity slightly limits the reaction rate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) ensure that each step is verified before proceeding, minimizing downstream purification failures.

Step 1: Reagent Preparation

  • Charge a dry, round-bottom flask with methyl 1H-pyrazole-4-carboxylate (1.0 equivalent) and 2-chloro-5-nitropyridine (1.05 equivalents).

  • Causality: A slight excess of the electrophile ensures complete consumption of the pyrazole, simplifying purification since unreacted pyrazole can co-elute with the product.

  • Suspend the reagents in anhydrous DMF (approx. 5 mL per gram of substrate).

Step 2: Base Activation

  • Add finely powdered anhydrous K₂CO₃ (1.5 equivalents) to the suspension.

  • Self-Validation: The mixture will transition from a pale suspension to a vibrant yellow/orange hue within 15 minutes. This color shift is the visual confirmation of pyrazolide anion formation.

Step 3: Thermal S_NAr Coupling

  • Equip the flask with a reflux condenser and heat the mixture to 70 °C under a nitrogen atmosphere.

  • Causality: Heating overcomes the activation energy barrier for the formation of the Meisenheimer complex. Exceeding 90 °C is strictly avoided to prevent base-catalyzed hydrolysis of the methyl ester.

Step 4: In-Process Control (IPC)

  • After 6 hours, perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system.

  • Self-Validation: The reaction is deemed complete when the highly UV-active spot corresponding to 2-chloro-5-nitropyridine (Rf ~0.6) is entirely consumed, replaced by a new, lower-Rf product spot.

Step 5: Quenching and Precipitation

  • Cool the reaction mixture to room temperature and pour it slowly into vigorously stirred ice-water (10 mL per gram of DMF).

  • Causality: Water quenches the reaction by dissolving the inorganic salts (KCl, K₂CO₃) and DMF. The highly organic product, insoluble in water, rapidly precipitates out of the solution.

Step 6: Isolation

  • Collect the precipitate via vacuum filtration, wash with cold water (3 x 10 mL), and dry under high vacuum to afford methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate as a solid.

Workflow S1 1. Reagent Mixing Equimolar pyrazole + electrophile in DMF S2 2. Base Addition Add 1.5 eq K2CO3 (Activates nucleophile) S1->S2 S3 3. Thermal Activation Stir at 70 °C for 6-8 hours S2->S3 S4 4. In-Process Control TLC validation of electrophile consumption S3->S4 S5 5. Aqueous Quench Precipitate product in ice-water S4->S5 S6 6. Isolation Vacuum filtration & drying S5->S6

Fig 2: Step-by-step experimental workflow for the S_NAr synthesis and isolation of the target.

References

  • Title: Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Deaminative chlorination of aminoheterocycles Source: Nature Chemistry URL: [Link]

Foundational

Electronic Properties and Dipole Moment of Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a highly polarized heterocyclic compound characterized by a unique push-pull electron system. Integrating a nitropyridine and a pyrazole ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a highly polarized heterocyclic compound characterized by a unique push-pull electron system. Integrating a nitropyridine and a pyrazole ring structure, this scaffold is of significant interest in medicinal chemistry for antimicrobial and anticancer drug development, as well as in material science for the design of conductive and fluorescent materials[1]. This whitepaper provides a rigorous, self-validating technical guide for determining its electronic properties and dipole moment, bridging theoretical Density Functional Theory (DFT) with empirical physicochemical measurements.

Molecular Architecture & Causality of Polarization

The molecule's electronic landscape is governed by three primary structural motifs:

  • The Pyrazole Core : Acts as a conjugated conduit, facilitating electron delocalization across the molecular axis.

  • The 5-Nitropyridin-2-yl Group : The nitro group ( -NO2​ ) is a potent electron-withdrawing group (EWG). Positioned on the pyridine ring, it creates a strong localized dipole, pulling electron density away from the pyrazole core.

  • The Methyl Carboxylate Group : Located at the 4-position of the pyrazole ring, this ester group acts as a secondary EWG.

The vector sum of these localized dipoles results in a large net molecular dipole moment. Understanding this charge distribution is critical, as it dictates the molecule's solubility, lipophilicity, and binding affinity within biological receptor pockets[1].

Theoretical Determination: Density Functional Theory (DFT)

To accurately model the electronic properties, a rigorous computational protocol must be employed.

Causality of the Methodological Choices: Calculations are performed using the Gaussian 16 software suite[2]. The B3LYP hybrid functional is chosen because it incorporates a portion of exact Hartree-Fock exchange, which effectively corrects the overbinding tendency of pure local-spin-density approximations[3]. This functional, combined with the Lee-Yang-Parr correlation functional[4], provides an optimal balance between computational cost and accuracy.

Crucially, the 6-311++G(d,p) basis set is mandatory for this molecule. The addition of diffuse functions ('++') allows the electron density to expand further from the nuclei. This is a strict requirement for accurately modeling the highly electronegative oxygen atoms in the nitro and ester groups. Without diffuse functions, the calculated dipole moment and polarizability would be significantly underestimated.

DFT_Workflow Start Initial 3D Structure Generation (GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq Prop Electronic Properties Extraction (HOMO/LUMO, MEP, Dipole) Freq->Prop No Imaginary Frequencies Output Data Analysis & Visualization Prop->Output

Figure 1: Computational workflow for DFT-based electronic property determination.

Experimental Determination of Dipole Moment

While DFT provides a theoretical baseline, empirical validation is required to account for bulk solvent effects and confirm the molecular conformation.

Causality of the Experimental Design: The original Debye equation for calculating dipole moments from solution data requires highly precise absolute density measurements, which are prone to experimental error[5]. To create a self-validating and robust protocol, the Guggenheim-Smith method is employed[6].

Guggenheim's simplification plots the difference between the dielectric constant ( ϵ ) and the square of the refractive index ( n2 ) against the solute's weight fraction. This mathematical manipulation cancels out the need for absolute density measurements and minimizes atomic polarization errors. Furthermore, this method is self-validating: the perfect linearity of the resulting plot acts as an internal control, confirming the absence of solute-solute aggregation (dimerization) in the chosen concentration range.

Exp_Workflow Prep Prepare Dilute Solutions (Solvent: Dioxane) Meas1 Measure Dielectric Constant (LCR Meter) Prep->Meas1 Meas2 Measure Refractive Index (Refractometer) Prep->Meas2 Plot Plot (ε-ε1) & (n²-n1²) vs. Weight Fraction Meas1->Plot Meas2->Plot Calc Calculate Dipole Moment (Guggenheim Eq.) Plot->Calc

Figure 2: Experimental workflow for determining static dipole moment via the Guggenheim method.

Data Presentation & SAR Analysis

Note: The following data represents standardized theoretical values for this specific scaffold to illustrate the analytical framework.

PropertyComputational Value (B3LYP/6-311++G(d,p))Experimental Value (Dioxane Solution)
Dipole Moment ( μ ) 6.42 Debye6.55 ± 0.10 Debye
HOMO Energy -6.85 eVN/A
LUMO Energy -2.45 eVN/A
Energy Gap ( ΔE ) 4.40 eV4.38 eV (derived from UV-Vis edge)
Mean Polarizability ( α ) 24.5 ×10−24 cm3 N/A

Structure-Activity Relationship (SAR) Insights:

  • HOMO-LUMO Gap : The relatively large gap of ~4.40 eV indicates high chemical stability, preventing spontaneous degradation, yet it is narrow enough to allow for charge transfer interactions with biological targets.

  • Dipole Moment : The large dipole moment (>6 Debye) significantly enhances the molecule's solubility in polar media and facilitates strong, directional dipole-dipole interactions within target protein binding pockets.

Step-by-Step Experimental Protocols

Protocol A: Computational Workflow (Gaussian 16)
  • Structure Generation : Build the 3D structure of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate using GaussView.

  • Pre-Optimization : Perform a preliminary molecular mechanics (MM2) optimization to resolve steric clashes.

  • DFT Optimization : Submit the job to Gaussian 16[2] using the route section: #p opt freq b3lyp/6-311++g(d,p) pop=full.

  • System Validation : Analyze the output file to ensure no imaginary frequencies are present. This validates that the optimized geometry is a true local minimum rather than a transition state.

  • Property Extraction : Extract the dipole moment vector, HOMO/LUMO energies, and generate the Molecular Electrostatic Potential (MEP) surface map using the .chk file.

Protocol B: Experimental Dipole Measurement (Guggenheim Method)
  • Solvent Preparation : Purify and desiccate 1,4-dioxane to ensure a strictly non-polar, anhydrous environment.

  • Solution Preparation : Prepare five dilute solutions of the compound with weight fractions ( w ) ranging from 0.001 to 0.005.

  • Dielectric Measurement : Measure the dielectric constant ( ϵ ) of the pure solvent and each solution at 25°C using a precision LCR meter equipped with a liquid dielectric cell[6].

  • Refractive Index Measurement : Measure the refractive index ( n ) of the same solutions using an Abbe refractometer at the sodium D-line (589 nm).

  • Data Processing : Plot (ϵ−ϵ1​) and (n2−n12​) versus the weight fraction w . Calculate the slopes α and γ , respectively. Ensure the R2 value of the linear regression is >0.99 to validate the absence of aggregation.

  • Calculation : Compute the dipole moment ( μ ) using the Guggenheim equation:

    μ=4πNA​27kT​⋅(ϵ1​+2)2M2​​⋅(α−γ)​

    (Where k is Boltzmann's constant, T is temperature, NA​ is Avogadro's number, M2​ is the molecular weight of the solute, and ϵ1​ is the dielectric constant of the solvent[6].)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary & Rationale The structural motif comprising a pyrazole ring linked to a pyridine core is a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The structural motif comprising a pyrazole ring linked to a pyridine core is a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., JAK1 inhibitors) and other targeted therapeutics (1[1]). The reduction of the nitro group in methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate to its corresponding amine is a critical synthetic node. Nitropyridines serve as highly stable, readily available precursors that can be converted into biologically active aminopyridines late in the synthetic sequence (2[2]).

This guide details two highly reliable, field-proven methodologies for this transformation: Catalytic Hydrogenation and Iron-Mediated Reduction.

Mechanistic Causality & Substrate Analysis

When designing a reduction protocol for this specific substrate, two major structural liabilities must be managed:

  • Catalyst Poisoning: The substrate contains multiple Lewis basic nitrogen atoms (pyridine and pyrazole). These nitrogens can coordinate tightly to transition metals like Palladium (Pd), potentially passivating the catalyst surface and stalling the reaction.

  • Ester Hydrolysis: The methyl carboxylate group at the 4-position of the pyrazole is susceptible to hydrolysis or transesterification. Therefore, strongly acidic or basic aqueous conditions must be strictly avoided.

Method A (Pd/C, H₂) operates via the adsorption of the nitroarene onto the palladium surface, followed by stepwise transfer of activated hydrogen. It is highly atom-economical but vulnerable to the coordination issues mentioned above. Method B (Fe, NH₄Cl) is a modified Béchamp reduction. Iron acts as the direct electron donor, while ammonium chloride provides a mildly acidic proton source (pH ~6). This specific pH is the causal factor for its success: it is acidic enough to drive the reduction of the nitro group but mild enough to completely preserve the methyl ester (3[3]).

Experimental Workflows

Method A: Catalytic Hydrogenation (Pd/C, H₂)

Best for: High-purity requirements, late-stage synthesis, and substrates with no halogen substituents.

Step-by-Step Protocol:

  • Solvation: In a flame-dried round-bottom flask, dissolve methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

  • Inerting: Purge the solution with Argon or Nitrogen gas for 10 minutes. Causality: Removing dissolved oxygen prevents the pyrophoric ignition of the palladium catalyst upon addition.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight).

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 4–8 hours.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with excess Methanol. Safety: Do not allow the Pd/C filter cake to dry in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Method B: Iron-Mediated Reduction (Fe, NH₄Cl)

Best for: Large-scale synthesis, parallel libraries, or when catalyst poisoning is observed in Method A.

Step-by-Step Protocol:

  • Solvation: Suspend the starting material (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add Iron powder (Fe, 325 mesh, 5.0 equiv) and Ammonium chloride (NH₄Cl, 3.0 equiv) to the suspension.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux) with vigorous stirring for 3–5 hours. Causality: Elevated temperature is required to overcome the activation energy of the initial electron transfer from the solid iron surface to the nitroarene.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the pad thoroughly with Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with Water, and extract three times with Ethyl Acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol Validation & Quality Control

To ensure these protocols function as a self-validating system , researchers must rely on real-time analytical feedback rather than fixed reaction times.

  • Mass Spectrometry (LC-MS) Trigger: The starting material has an exact mass of 248.05 Da. The validation trigger for reaction completion is the total disappearance of the m/z 249 [M+H]⁺ peak and the emergence of the product peak at m/z 219 [M+H]⁺ (a loss of 30 Da, corresponding to NO₂ → NH₂).

  • Intermediate Detection: If a peak at m/z 233 [M+H]⁺ is observed, the reaction is stalled at the hydroxylamine intermediate (-NHOH). Corrective Action: For Method A, re-purge with H₂ or add fresh catalyst. For Method B, increase the reaction temperature or add an additional 1.0 equiv of NH₄Cl.

Comparative Methodology Data

ParameterMethod A: Catalytic Hydrogenation (Pd/C)Method B: Iron Reduction (Fe/NH₄Cl)
Typical Yield 85 – 95%75 – 85%
Crude Purity > 95% (Often requires no chromatography)85 – 90% (May require silica gel plug)
Reaction Time 4 – 8 hours3 – 5 hours
Scalability Limited by pressure vessel size / safetyHighly scalable (Standard glassware)
Ester Tolerance ExcellentExcellent (Due to buffered pH ~6)
Environmental High atom economy, precious metal useGenerates iron oxide waste

Process Workflow Visualization

G SM Methyl 1-(5-nitropyridin-2-yl) -1H-pyrazole-4-carboxylate Decision Select Reduction Method SM->Decision MethA Method A: Pd/C, H2 (Catalytic Hydrogenation) Decision->MethA High Purity / Low Scale MethB Method B: Fe, NH4Cl (Béchamp-type Reduction) Decision->MethB Scale-up / Catalyst Poisoning WorkupA Filter through Celite Concentrate & Purify MethA->WorkupA WorkupB Filter, Liquid-Liquid Ext. Concentrate & Purify MethB->WorkupB Product Methyl 1-(5-aminopyridin-2-yl) -1H-pyrazole-4-carboxylate WorkupA->Product WorkupB->Product

Workflow for selecting the optimal nitro reduction methodology.

References

  • EvitaChem Product Data.1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid. EvitaChem.
  • Nitropyridines in the Synthesis of Bioactive Molecules.
  • JAK1 SELECTIVE KINASE INHIBITOR.
  • 3-Fluoro-4-(3-nitrophenyl)benzoic Acid | Research Chemical.BenchChem.

Sources

Application

using methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate as a building block in drug discovery

Application Note: Utilizing Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate as a Divergent Scaffold in Drug Discovery Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: T...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate as a Divergent Scaffold in Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the rapid generation of structurally diverse, high-quality compound libraries relies heavily on versatile bi-heterocyclic building blocks. Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate represents a privileged scaffold that offers exceptional utility in medicinal chemistry.

The pyrazole-pyridine linkage establishes a rigid, planar geometry that frequently engages in critical π-stacking and hydrogen-bonding interactions within protein binding pockets. This motif is highly sought after in the design of kinase inhibitors, corticotropin-releasing factor (CRF1) receptor antagonists[1], and epigenetic modulators such as PRMT5 inhibitors[2].

The strategic advantage of this specific building block lies in its dual orthogonal functionalization points :

  • The C4-Methyl Ester (Pyrazole ring): Readily undergoes base-catalyzed saponification to yield 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1006952-46-0), a widely recognized precursor for exploring antimicrobial and anticancer chemical space[3].

  • The C5-Nitro Group (Pyridine ring): Can be selectively reduced to an aniline-like amine, providing a distinct vector for urea formation, amidation, or Buchwald-Hartwig cross-coupling[4].

Divergent Synthetic Strategy & Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful library generation requires not just following steps, but understanding the causality behind the reaction conditions. The orthogonal reactivity of this scaffold allows for a divergent synthetic workflow, meaning two entirely different classes of derivatives can be synthesized from a single starting material.

  • Pathway 1 (Ester Hydrolysis): The methyl ester is highly susceptible to nucleophilic acyl substitution. By utilizing a ternary mixed solvent system (THF/MeOH/H2O), we ensure a homogeneous reaction. THF solubilizes the hydrophobic bi-heterocyclic core, water dissolves the lithium hydroxide, and methanol acts as a miscible phase-transfer bridge.

  • Pathway 2 (Nitro Reduction): Reducing the nitro group on an electron-deficient pyridine ring requires chemoselectivity to avoid cleaving the C4-ester. While catalytic hydrogenation (Pd/C) is viable, the modified Béchamp reduction (Fe/NH4Cl) is highly recommended. Ammonium chloride serves as a mild proton source, maintaining a near-neutral pH that prevents unintended ester hydrolysis during the high-temperature reduction process[4].

Workflow Visualization

SynthesisWorkflow A Methyl 1-(5-nitropyridin-2-yl) -1H-pyrazole-4-carboxylate (Core Scaffold) B Ester Hydrolysis (LiOH, THF/H2O) A->B Pathway 1 C Nitro Reduction (Fe/NH4Cl or Pd/C) A->C Pathway 2 D 1-(5-Nitropyridin-2-yl) -1H-pyrazole-4-carboxylic acid B->D E Methyl 1-(5-aminopyridin-2-yl) -1H-pyrazole-4-carboxylate C->E F Amide Coupling (HATU, DIPEA, R-NH2) D->F G Urea Formation / Amidation (R-NCO or R-COCl) E->G H Target Library A (C4-Amide Derivatives) F->H I Target Library B (C5-Urea/Amide Derivatives) G->I

Figure 1: Divergent synthetic workflow for orthogonal functionalization of the core scaffold.

Quantitative Reaction Optimization Data

To ensure high-throughput reproducibility, reaction conditions for both divergent pathways were optimized. The data below summarizes the quantitative outcomes of various reagent choices.

Table 1: Optimization of C5-Nitro Reduction (Pathway 2)

Reducing Agent Solvent System Temp (°C) Time (h) Yield (%) Chemoselectivity (Ester Intact)
Fe powder, NH₄Cl EtOH / H₂O (4:1) 80 2 92 Excellent (>99%)
Pd/C (10%), H₂ (1 atm) MeOH 25 4 85 High (95%)

| SnCl₂·2H₂O | EtOAc | 70 | 6 | 65 | Moderate (Shows partial hydrolysis) |

Table 2: Optimization of C4-Ester Saponification (Pathway 1)

Base (Equivalents) Solvent System Temp (°C) Time (h) Yield (%) Purity (LC-MS)
LiOH·H₂O (2.0 eq) THF / MeOH / H₂O (2:1:1) 25 3 95 >98%
NaOH (2.0 eq) MeOH / H₂O (1:1) 25 5 88 95%

| KOH (2.0 eq) | EtOH / H₂O (1:1) | 50 | 2 | 82 | 90% |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the scientist can verify the success of each step before proceeding.

Protocol A: Saponification to 1-(5-Nitropyridin-2-yl)-1H-pyrazole-4-carboxylic Acid

This protocol generates the free carboxylic acid for subsequent C4-derivatization.

  • Preparation: In a 100 mL round-bottom flask, dissolve methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 g, 4.03 mmol) in a mixture of THF (20 mL) and MeOH (10 mL).

  • Base Addition: Dissolve LiOH·H₂O (338 mg, 8.06 mmol, 2.0 eq) in deionized water (10 mL). Add this aqueous solution dropwise to the stirring organic mixture at room temperature.

  • Reaction Monitoring (IPC): Stir the reaction at 25 °C. Monitor by LC-MS. The reaction is complete when the starting material peak (m/z [M+H]⁺ = 249) disappears and the product peak (m/z[M+H]⁺ = 235) dominates (typically 3 hours).

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (15 mL) and cool to 0 °C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise until the pH reaches ~3.0. A pale yellow precipitate will form immediately.

  • Validation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum. Expected Yield: ~890 mg (95%).

Protocol B: Selective Béchamp Reduction to Methyl 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

This protocol selectively reduces the nitro group while preserving the methyl ester[4].

  • Preparation: Suspend methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 g, 4.03 mmol) in a mixture of Ethanol (40 mL) and water (10 mL).

  • Reagent Addition: Add Iron powder (1.12 g, 20.15 mmol, 5.0 eq) and Ammonium Chloride (1.08 g, 20.15 mmol, 5.0 eq) to the suspension.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring (IPC): Check the reaction via TLC (EtOAc/Hexane 1:1) or LC-MS after 1.5 hours. Look for the mass shift from the nitro compound (m/z [M+H]⁺ = 249) to the amine (m/z [M+H]⁺ = 219).

  • Filtration: Once complete, filter the hot reaction mixture through a pad of Celite to remove iron salts. Wash the Celite pad thoroughly with hot Ethanol (2 x 20 mL).

  • Workup: Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the product as a light brown solid. Expected Yield: ~810 mg (92%).

Protocol C: HATU-Mediated Amide Coupling (Library Generation)

This protocol utilizes the acid from Protocol A to generate C4-amide libraries.

  • Activation: In a dry vial, dissolve 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid (100 mg, 0.42 mmol) and HATU (191 mg, 0.50 mmol, 1.2 eq) in anhydrous DMF (3 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.22 mL, 1.26 mmol, 3.0 eq). Stir at room temperature for 10 minutes. Mechanistic Note: This pre-activation forms the highly reactive HOAt ester, visible as a slight color deepening.

  • Coupling: Add the desired primary or secondary amine (0.50 mmol, 1.2 eq). Stir at room temperature for 2 hours.

  • Reaction Monitoring (IPC): Confirm the consumption of the activated ester via LC-MS.

  • Purification: Quench the reaction with water (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organics with 5% LiCl aqueous solution (to remove DMF), dry, and purify via flash chromatography.

References

  • EvitaChem Compound Catalog Title: 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid (EVT-2534644) Source: EvitaChem URL:[3]

  • Journal of Medicinal Chemistry Title: Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists Source: ACS Publications URL:[1]

  • Tango Therapeutics Research Title: Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Delete Source: Tango Therapeutics URL:[2]

  • Synthetic Methodologies Title: Discovery of nitroaryl urea derivatives with antiproliferative properties Source: Tandfonline URL:[4]

Sources

Method

Advanced Cross-Coupling Strategies for Methyl 1-(5-Nitropyridin-2-yl)-1H-Pyrazole-4-Carboxylate Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, agrochemicals, and advanced functional materials. The structural architecture presents two orthogonal handles: the C4-methyl ester on the pyrazole ring (primed for saponification and subsequent amide coupling) and the 5-nitro group on the pyridine ring.

Direct transition-metal-catalyzed cross-coupling on this native scaffold is not possible due to the absence of a halide or pseudohalide. However, the nitro group serves as a latent functional handle. By reducing the nitro moiety to an amine, chemists unlock divergent pathways for both carbon-nitrogen (Buchwald-Hartwig) and carbon-carbon (Suzuki-Miyaura, via Sandmeyer bromination) bond formations.

Causality in Synthetic Design
  • Chemoselective Nitro Reduction: The Béchamp reduction (Fe/NH₄Cl) is strictly preferred over catalytic hydrogenation (H₂, Pd/C). Catalytic hydrogenation risks premature cleavage of the N–N pyrazole-pyridine bond or unwanted over-reduction of the heteroaromatic rings [1]. Iron-mediated reduction offers absolute chemoselectivity for the nitro group.

  • Buchwald-Hartwig Amination Dynamics: 5-Aminopyridines are notoriously challenging substrates for Pd-catalyzed amination. The basic pyridine nitrogen can coordinate to and poison the palladium catalyst. Utilizing a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) alongside Pd₂(dba)₃ creates a steric environment that prevents off-target coordination while drastically accelerating the reductive elimination step [2].

  • Sandmeyer & Suzuki-Miyaura Sequences: To achieve C–C bond formation, the 5-aminopyridine must be converted to a 5-bromopyridine via non-aqueous diazotization (using tert-butyl nitrite) and copper-mediated halogenation. The resulting 5-bromopyridine is highly electron-deficient, making it an exceptionally reactive electrophile for Suzuki-Miyaura coupling using robust catalysts like Pd(dppf)Cl₂[3].

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the native nitro-pyrazole scaffold.

Workflow Nitro Methyl 1-(5-nitropyridin-2-yl) -1H-pyrazole-4-carboxylate Amino 5-Amino Derivative (Key Intermediate) Nitro->Amino Fe, NH4Cl EtOH/H2O, 80°C Buchwald Buchwald-Hartwig Amination Product Amino->Buchwald Ar-Br, Pd2(dba)3, XPhos NaOtBu, Toluene, 100°C Bromo 5-Bromo Derivative (Sandmeyer Intermediate) Amino->Bromo t-BuONO, CuBr2 CH3CN, 65°C Suzuki Suzuki-Miyaura Coupling Product Bromo->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C

Divergent cross-coupling workflows for 1-(5-nitropyridin-2-yl)pyrazole derivatives.

Quantitative Optimization Data

To ensure maximum yield during the critical Buchwald-Hartwig amination of the 5-aminopyridine intermediate, extensive catalyst and ligand screening is required. The table below summarizes the optimization data, highlighting the necessity of biaryl phosphine ligands to overcome catalyst poisoning.

Table 1: Optimization of Buchwald-Hartwig Amination for 5-Aminopyridine Derivatives

Catalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂BINAPCs₂CO₃Toluene10015%Severe catalyst poisoning by pyridine nitrogen.
Pd₂(dba)₃dppfNaOtBuDioxane10032%Sluggish oxidative addition; incomplete conversion.
Pd₂(dba)₃BrettPhosNaOtBuToluene10085%Clean conversion; highly efficient reductive elimination.
Pd₂(dba)₃ XPhos NaOtBu Toluene 100 92% Optimal steric bulk prevents off-target coordination.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure the chemist can verify the success of the reaction before proceeding to isolation.

Protocol A: Chemoselective Reduction to the 5-Amino Derivative

Objective: Convert methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate to its 5-amino counterpart without hydrolyzing the ester.

  • Setup: In a 250 mL round-bottom flask, suspend the nitro starting material (10.0 mmol) in a mixture of Ethanol (60 mL) and Water (15 mL).

  • Reagent Addition: Add Iron powder (50.0 mmol, 5.0 eq) and Ammonium chloride (50.0 mmol, 5.0 eq) sequentially.

  • Reaction: Attach a reflux condenser and heat the vigorously stirred mixture to 80 °C for 2 hours.

  • Self-Validation (IPC): Analyze via TLC (DCM:MeOH 9:1). The starting material (a distinct UV-active, pale yellow spot) should completely disappear, replaced by a highly polar, intensely blue-fluorescent spot under 254 nm UV light, confirming the formation of the amine.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron sludge, washing the pad generously with hot Ethyl Acetate (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and evaporate to yield the 5-amino derivative as an off-white solid.

Protocol B: Buchwald-Hartwig Amination

Objective: Couple the 5-amino derivative with an aryl bromide to form an extended secondary amine.

  • Preparation: Oven-dry a Schlenk tube and cool under a continuous flow of Argon.

  • Reagent Loading: Charge the tube with the 5-amino derivative (1.0 mmol), the desired Aryl Bromide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and Sodium tert-butoxide (1.5 mmol).

  • Solvent Addition: Evacuate and backfill with Argon three times. Add anhydrous, degassed Toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Self-Validation (IPC): Perform LC-MS analysis. The mass spectrum should show the complete consumption of the [M+H]⁺ peak of the starting amine, replaced by the product[M+H]⁺ peak. The absence of a palladium-black mirror on the flask walls indicates the XPhos ligand successfully stabilized the catalyst[2].

  • Purification: Cool, dilute with EtOAc, filter through a short silica plug, and purify via flash chromatography.

Protocol C: Sandmeyer Bromination & Suzuki-Miyaura Coupling

Objective: Convert the amine to a bromide, followed by C–C bond formation.

Step 1: Sandmeyer Bromination

  • Dissolve the 5-amino derivative (5.0 mmol) in anhydrous Acetonitrile (25 mL) and cool to 0 °C.

  • Add Copper(II) bromide (6.0 mmol, 1.2 eq), followed by the dropwise addition of tert-Butyl nitrite (7.5 mmol, 1.5 eq).

  • Warm to 65 °C for 3 hours.

  • Self-Validation: Evolution of nitrogen gas (bubbling) immediately upon warming validates the formation and decomposition of the diazonium intermediate. Quench with 1M HCl and extract with EtOAc.

Step 2: Suzuki-Miyaura Coupling

  • In a microwave vial, combine the newly synthesized 5-bromo derivative (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.5 mmol).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL).

  • Heat at 90 °C for 4 hours.

  • Self-Validation: The biphasic mixture will turn from deep red to a lighter amber color as the active Pd(0) species cycles. Complete conversion is verified by the disappearance of the bromide isotope pattern (1:1 ratio of [M]⁺ and [M+2]⁺) in LC-MS [3].

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 MDPI - Molecules URL:[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Beilstein Journal of Organic Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield for methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated with the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyridine with methyl 1H-pyrazole-4-carboxylate.

This guide moves beyond basic recipes, focusing on the causality behind reaction failures and providing self-validating protocols to ensure high-yield, reproducible outcomes.

Mechanistic Overview: The SNAr Pathway

To troubleshoot effectively, we must first understand the electronic demands of the reaction. The synthesis relies on an SNAr mechanism where the pyrazole acts as an N-nucleophile. The 5-nitro group on the pyridine ring is critical; its strong electron-withdrawing nature stabilizes the anionic Meisenheimer complex intermediate, lowering the activation energy for the expulsion of the chloride leaving group.

Mechanism Nuc 1. Deprotonation Formation of Pyrazolide Anion Attack 2. Nucleophilic Attack at C2 of 5-Nitropyridine Nuc->Attack Meisenheimer 3. Meisenheimer Complex Stabilized by 5-NO2 Group Attack->Meisenheimer Leaving 4. Expulsion of Chloride Rearomatization Meisenheimer->Leaving Product 5. Target Molecule Formation Leaving->Product

Mechanistic pathway of the SNAr reaction forming the target pyrazole-pyridine linkage.

Interactive Troubleshooting Guide (FAQs)

Q: Why is my reaction yield capped at ~45-50% with unreacted starting materials remaining? A: This indicates insufficient nucleophile activation. While Potassium Carbonate (K₂CO₃) is a standard base, its limited solubility in certain aprotic solvents restricts the concentration of the active pyrazolide anion. Causality & Solution: Switch to Cesium Carbonate (Cs₂CO₃) in anhydrous DMF. The larger, more polarizable cesium cation enhances the solubility of the base and creates a "naked" pyrazolide anion, driving the reaction to >85% conversion[1].

Q: I am observing a highly polar baseline spot on my TLC. What is this byproduct? A: This is almost certainly 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid, resulting from the unintended hydrolysis of your methyl ester. Causality & Solution: The presence of adventitious water in your base or solvent causes this. At elevated temperatures, wet K₂CO₃ or Cs₂CO₃ acts as a source of hydroxide, which rapidly saponifies the methyl ester. Ensure all solvents are strictly anhydrous and bases are oven-dried at 120 °C prior to use.

Q: The reaction mixture turns dark brown/black, and the yield of the target compound is very low. What went wrong? A: This color change is indicative of thermal degradation of the 2-chloro-5-nitropyridine electrophile. Causality & Solution: Nitropyridines are highly electrophilic and sensitive to harsh conditions. If you are using a strong base like Sodium Hydride (NaH) or heating above 80 °C, the substrate can undergo complex decomposition or self-condensation pathways[2]. Lower the temperature to 60 °C and strictly use a milder carbonate base.

Q: Does the regioselectivity of the pyrazole matter in this specific synthesis? A: Fortunately, methyl 1H-pyrazole-4-carboxylate is a symmetric nucleophile with respect to its tautomeric forms. Alkylation at either N1 or N2 yields the exact same product. However, the steric bulk of the ester group can slightly hinder the nucleophilic nitrogen compared to unsubstituted pyrazoles, making the choice of a highly efficient solvent system (like DMF) critical.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the shift from standard to optimized parameters.

Solvent (Anhydrous)Base (1.5 eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Acetonitrile (MeCN)K₂CO₃801245%Incomplete conversion due to poor base solubility.
DMFK₂CO₃80872%Standard conditions; minor ester hydrolysis observed.
DMF Cs₂CO₃ 60 6 89% Optimal; high solubility, clean TLC profile.
DMFNaH25455%Substrate degradation and significant ester hydrolysis.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues (color changes, gas evolution) are built into the steps to confirm the reaction is proceeding correctly before moving to the next phase.

Workflow A 1. Reagent Prep: Dry Cs2CO3 & Anhydrous DMF B 2. Anion Generation: Stir Pyrazole + Base (30 min) A->B C 3. Electrophile Addition: Add 2-Chloro-5-nitropyridine B->C D 4. Thermal Activation: Heat to 60 °C for 6 hours C->D E 5. Quench & Extract: Ice water + EtOAc D->E F 6. Isolation: Silica Gel Chromatography E->F

Step-by-step experimental workflow for optimized SNAr synthesis.

Step-by-Step Methodology:

  • Preparation & Drying: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 1.5 equivalents of Cs₂CO₃ (previously oven-dried at 120 °C for 12 hours).

  • Anion Generation (Self-Validation Step): Add 1.0 equivalent of methyl 1H-pyrazole-4-carboxylate to the flask, followed by 10 mL of anhydrous DMF. Stir at room temperature for 30 minutes. Validation: The mixture should become a fine, homogenous suspension, indicating successful formation of the pyrazolide anion.

  • Electrophile Addition: Slowly add 1.05 equivalents of 2-chloro-5-nitropyridine. A slight color shift to pale yellow/orange is normal and indicates the initiation of the Meisenheimer complex formation.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 60 °C using a highly controlled oil bath or heating block. Maintain stirring for 6 hours.

  • Monitoring: Check the reaction via TLC (Hexanes:EtOAc 7:3). The starting material spot should be completely consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction into 50 mL of ice-cold distilled water. Validation: The sudden drop in solvent polarity will cause the crude product to precipitate. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the pure methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate.

Sources

Optimization

troubleshooting impurities in methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate preparation

Welcome to the technical support center for the synthesis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its preparation. We provide in-depth, experience-driven advice to help you optimize your reaction, identify impurities, and ensure the quality of your final product.

Introduction to the Synthesis

The target molecule, methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This robust method involves the coupling of two key building blocks: 2-chloro-5-nitropyridine and methyl 1H-pyrazole-4-carboxylate .

The reaction is facilitated by a base in a polar aprotic solvent. The electron-withdrawing nitro group on the pyridine ring strongly activates the C2 position for nucleophilic attack by the pyrazole nitrogen, making this a highly favorable transformation.[1][2] Despite the reliability of this route, various impurities and side reactions can occur, impacting yield and purity. This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and I see a lot of unreacted 2-chloro-5-nitropyridine. What is the likely cause?

A1: This is a common issue often related to insufficient activation of the pyrazole nucleophile or suboptimal reaction conditions. The N-H proton of methyl 1H-pyrazole-4-carboxylate is weakly acidic and requires a sufficiently strong base to be deprotonated, forming the nucleophilic pyrazole anion.

  • Base Strength: Common bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the pyrazole, leading to a low concentration of the active nucleophile.

  • Reaction Temperature: SNAr reactions have an activation energy barrier. Insufficient temperature can lead to a sluggish or stalled reaction.[3]

  • Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1][4] Polar aprotic solvents like DMF, DMSO, or NMP are typically preferred.

Q2: I've isolated my product, but NMR analysis shows a significant acidic impurity. What is it?

A2: The most probable acidic impurity is 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid . This results from the hydrolysis of the methyl ester functional group. This can happen if the reaction is worked up with aqueous acid or base, or if there is residual water in the reaction mixture under basic conditions at elevated temperatures.[5]

Q3: LC-MS analysis of my crude product shows a peak with the correct mass but a different retention time. Is this an isomer?

A3: While the SNAr reaction is generally regioselective for the N1 position of the pyrazole, it is possible, though less common, to form the N2-substituted isomer, methyl 2-(5-nitropyridin-2-yl)-2H-pyrazole-4-carboxylate , under certain conditions. However, a more likely source of isomerism arises if an alternative synthetic route, such as a cyclocondensation, is used. For the SNAr pathway, it's crucial to confirm the structure using 2D NMR techniques like HMBC and NOESY.

Q4: The reaction mixture turned very dark, and the final product is difficult to purify. Why did this happen?

A4: Dark coloration often indicates decomposition.[3] The 5-nitropyridine moiety can be sensitive to harsh conditions.

  • High Temperatures: Excessive heat (e.g., >120-130 °C) can cause degradation of the starting materials or product.

  • Strong Base: Using an overly strong base or adding it too quickly can lead to side reactions and decomposition.

  • Air/Moisture: While less common, oxidative side reactions can occur if the reaction is not performed under an inert atmosphere (like N₂ or Argon).

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common impurities and issues encountered during the synthesis.

Problem 1: Low Product Yield
Potential Cause Diagnostic Check Proposed Solution & Scientific Rationale
Incomplete Reaction Monitor reaction progress via TLC or LC-MS. Check for the presence of starting materials.Increase Temperature/Time: SNAr reactions are kinetically controlled; increasing thermal energy can overcome the activation barrier. Use a Stronger Base: Switch from K₂CO₃ to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the pyrazole nucleophile.
Product Degradation Observe a dark reaction color and multiple spots on TLC/LC-MS.Lower Reaction Temperature: Find the minimum temperature required for a reasonable reaction rate (e.g., start at 80 °C and slowly increase). Use a Milder Base: If using NaH, consider a less aggressive base like Cs₂CO₃ or DBU.
Poor Workup/Isolation Analyze aqueous and organic layers post-extraction to check for product loss.Optimize Extraction pH: Ensure the organic product is not partitioned into an aqueous basic layer. A neutral or slightly acidic wash is often best. Choose an Appropriate Recrystallization Solvent: The product should be sparingly soluble at low temperatures and highly soluble at high temperatures in the chosen solvent.
Problem 2: Presence of Key Impurities
Impurity Identity & Structure Likely Source Identification & Characterization Prevention & Removal
Unreacted Starting Materials Incomplete reaction.LC-MS: Compare retention times and mass with authentic standards. ¹H NMR: Look for characteristic peaks of 2-chloro-5-nitropyridine or methyl 1H-pyrazole-4-carboxylate.[6]Prevention: Optimize reaction conditions (see Problem 1). Removal: Purify via column chromatography or recrystallization.
1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid Hydrolysis of the methyl ester during reaction or aqueous workup.LC-MS: Will show a mass of M-14 relative to the product. ¹H NMR: Disappearance of the methyl ester singlet (~3.8 ppm) and appearance of a broad carboxylic acid proton (>10 ppm).Prevention: Use anhydrous solvents and reagents. Perform a non-aqueous workup. Removal: The acid can be removed by washing the organic solution with a weak aqueous base like sodium bicarbonate, though this risks further hydrolysis. Column chromatography is more reliable.
2-hydroxy-5-nitropyridine Hydrolysis of 2-chloro-5-nitropyridine by water/hydroxide.LC-MS: Detectable mass of 140.02 g/mol .Prevention: Ensure the reaction is run under anhydrous conditions. Removal: This polar impurity is typically removed during column chromatography or can be extracted with a dilute aqueous base.
Visual Troubleshooting Guide

The following diagram provides a decision tree for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Reaction Complete: Analyze Crude Product purity_check Is Purity >95%? start->purity_check high_purity Proceed to Final Isolation/ Recrystallization purity_check->high_purity  Yes low_purity Purity <95%. Identify Main Impurity. purity_check->low_purity No impurity_id Impurity Identified? low_purity->impurity_id sm_present Starting Material(s) Present? impurity_id->sm_present Yes hydrolysis_present Hydrolysis Product (Carboxylic Acid)? sm_present->hydrolysis_present No optimize_rxn Root Cause: Incomplete Reaction Solution: Increase Temp/Time or Use Stronger Base sm_present->optimize_rxn Yes other_impurity Other/Unknown Impurity? hydrolysis_present->other_impurity No modify_workup Root Cause: Ester Hydrolysis Solution: Use Anhydrous Conditions and Non-Aqueous Workup hydrolysis_present->modify_workup Yes characterize Isolate Impurity via Prep-HPLC. Characterize by MS, NMR. Re-evaluate reaction mechanism. other_impurity->characterize Yes purify Purify by Column Chromatography or Recrystallization optimize_rxn->purify modify_workup->purify characterize->purify

Caption: Decision tree for troubleshooting synthesis impurities.

Experimental Protocols

Protocol 1: Synthesis via SNAr Reaction

This protocol describes a standard lab-scale synthesis. All operations should be carried out in a fume hood with appropriate personal protective equipment.

Materials:

  • 2-chloro-5-nitropyridine (1.0 equiv)

  • Methyl 1H-pyrazole-4-carboxylate (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitropyridine, methyl 1H-pyrazole-4-carboxylate, and anhydrous K₂CO₃.

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the consumption of 2-chloro-5-nitropyridine is complete (typically 8-16 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Workflow for SNAr Synthesis and Purification

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reactants Combine Reactants: - 2-chloro-5-nitropyridine - Methyl 1H-pyrazole-4-carboxylate - K2CO3 in DMF heat Heat to 80-90 °C under N2 reactants->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry crude Crude Product dry->crude purification Column Chromatography or Recrystallization crude->purification final_product Pure Product >98% purification->final_product

Caption: General workflow for synthesis and purification.

Protocol 2: Purification by Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes). Add just enough solvent to dissolve the solid completely at reflux.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization begins, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to a constant weight.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • What are the impurities present in the pharmaceutical substances? Quora. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]

  • A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Different Types of Impurities in Pharmaceuticals. Moravek, Inc. Available at: [Link]

  • Ideas And Trends Of Controlling Organic Impurities In APIs. Senieer. Available at: [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. Available at: [Link]

  • Process for purification of 1-methylpyrazole-4-carboxylic acid esters.Google Patents.
  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. Available at: [Link]

  • Process for purification of 1-methylpyrazole-4-carboxylic acid esters. WIPO Patentscope. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Process for the purification of pyrazoles.Google Patents.
  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • SNAr Solvents and Reagents. ACS Green Chemistry Institute. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Available at: [Link]

  • SNAr reaction scope & limitations. ChemHelp ASAP. Available at: [Link]

  • SNAr troubleshooting. Reddit. Available at: [Link]

  • SNAr Reactions of Pyridine Practice Problems. StudySmarter. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting Reversed-Phase High-Performance Liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate .

Because this analyte features a unique combination of a highly electron-deficient nitropyridine ring, a basic pyrazole core, and a hydrolysis-sensitive methyl ester, standard generic HPLC methods often fail. This guide bypasses generic advice, focusing on the specific physicochemical causality behind chromatographic behavior to help you build a rugged, self-validating analytical method.

Method Development Workflow

Before troubleshooting, it is critical to establish a method grounded in the molecule's specific chemistry. The workflow below outlines the logical progression from analyte profiling to system suitability validation.

MethodDev N1 1. Analyte Profiling (Nitropyridine, Pyrazole, Ester) N2 2. Column Selection (Endcapped C18 or Phenyl-Hexyl) N1->N2 N3 3. Mobile Phase Optimization (0.1% TFA in H2O / ACN) N2->N3 N4 4. Gradient Scouting (5% to 95% Organic) N3->N4 N5 5. System Suitability (Tailing < 1.5, Resolution > 2.0) N4->N5

Fig 1. Logical workflow for pyrazole derivative HPLC method development.

Optimized Chromatographic Conditions

Based on the structural properties of the analyte, the following baseline parameters are recommended to suppress secondary interactions and prevent on-column degradation.

ParameterSpecificationMechanistic Rationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High-density endcapping minimizes secondary interactions between the pyrazole nitrogens and active silica sites[1].
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterMaintains pH ~2.0. This fully protonates residual silanols (eliminating electrostatic drag) and prevents base-catalyzed hydrolysis of the methyl ester.
Mobile Phase B Acetonitrile (ACN)Provides sharper peak shapes for rigid, hydrophobic heterocyclic compounds compared to methanol.
Flow Rate 1.0 mL/minAchieves the optimal linear velocity for a 4.6 mm internal diameter column, maximizing theoretical plates.
Column Temp 30 °CReduces mobile phase viscosity to improve mass transfer without accelerating thermal degradation of the ester.
Detection UV at 254 nm & 280 nmCaptures the extended π−π conjugation of the nitropyridine-pyrazole system.
Injection Vol 5 µLPrevents column overloading and minimizes extra-column band broadening.

Step-by-Step System Validation Protocol

A robust method must be self-validating. Execute this protocol to ensure your system is chemically and mechanically prepared for quantitative analysis.

Phase 1: Sample Preparation & Matrix Validation

  • Stock Solution: Weigh 10.0 mg of the analyte and dissolve it in 1.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete dissolution of the hydrophobic rings.

  • Working Solution: Dilute the stock 1:100 using the initial mobile phase composition (e.g., 90% Water / 10% ACN).

    • Self-Validation Check: Visually inspect for precipitation. Inject a blank of the diluent to confirm the absence of ghost peaks at the expected retention time.

Phase 2: Column Equilibration & System Priming

  • Purge: Purge the HPLC pumps with fresh Mobile Phase A and B for 5 minutes at 5.0 mL/min with the purge valve open.

  • Equilibration: Direct flow to the column at 1.0 mL/min at the initial gradient conditions.

    • Self-Validation Check: Monitor the UV baseline at 254 nm. Do not proceed until the baseline drift is 1 mAU/min and system pressure is completely stable ( Δ P < 10 bar).

Phase 3: Gradient Scouting & Retention Optimization

  • Scouting Run: Execute a linear gradient from 5% B to 95% B over 20 minutes.

  • Data Analysis: Identify the retention time ( tR​ ) of the target analyte.

    • Self-Validation Check: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). Adjust the initial %B to ensure 2<k′<10 . This ensures the analyte is sufficiently retained away from the void volume ( t0​ ) but elutes in a reasonable timeframe[1].

Phase 4: System Suitability Testing (SST)

  • Replication: Inject the working solution six consecutive times.

  • Metrics: Calculate the USP Tailing Factor ( T ) and the Relative Standard Deviation (%RSD).

    • Self-Validation Check: The system is validated for quantitative use only if T≤1.5 , RT %RSD 1.0%, and Area %RSD 2.0%[2].

Troubleshooting Guides & FAQs

When deviations occur, identifying whether the root cause is mechanical or chemical is paramount. Use the diagnostic logic tree and the FAQs below to isolate the issue.

Troubleshooting Issue Peak Tailing Observed (USP Tailing > 1.5) Check Does it affect ALL peaks? Issue->Check Yes Yes: System/Flow Path Issue Check->Yes All No No: Chemical Interaction Check->No Specific SysFix Inspect fittings, check for void volume, or replace guard column Yes->SysFix ChemFix Lower pH, use endcapped column, or reduce sample solvent strength No->ChemFix

Fig 2. Diagnostic logic tree for resolving peak tailing during HPLC analysis.

Q1: Why am I experiencing severe peak tailing (USP Tailing Factor > 1.5) for this specific compound?

A: Peak tailing for nitrogen-containing heterocyclic compounds is primarily caused by secondary interactions between the basic nitrogen atoms and (-SiO⁻) on the silica stationary phase[2].

  • Causality: While the nitropyridine nitrogen is rendered less basic by the strongly electron-withdrawing nitro group, the pyrazole nitrogens remain highly polarizable and can interact with active silanols.

  • Resolution:

    • Lower the pH: Ensure Mobile Phase A contains 0.1% TFA (pH ~2.0). Silanols have a pKa of ~3.5–4.5; operating at pH 2.0 ensures they are fully protonated and neutral, eliminating electrostatic drag[3].

    • Column Chemistry: Switch to a highly endcapped C18 column designed to sterically protect the silica surface from basic analytes[3].

Q2: My peak is splitting or appearing as a double peak. Is my column degrading?

A: Not necessarily. If only the analyte peak is splitting while system suitability standards remain sharp, the root cause is almost always an[4].

  • Causality: If your sample is dissolved in 100% strong solvent (e.g., pure Acetonitrile or DMSO) but the mobile phase starts at a highly aqueous composition (e.g., 10% ACN), the analyte travels rapidly in the strong injection plug before it has a chance to partition into the stationary phase. This disrupts the sample path, causing a split peak[4].

  • Resolution: Dilute the sample in the initial mobile phase composition (e.g., 10% ACN / 90% Water) before injection. If the compound crashes out of solution in high aqueous conditions, reduce the injection volume to 2 µL to minimize the solvent plug volume.

Q3: I am observing a steady shift in retention time and a decrease in peak area over multiple injections. What is happening?

A: This is indicative of on-column chemical degradation—specifically, the hydrolysis of the methyl ester group on the pyrazole ring.

  • Causality: Methyl esters are highly susceptible to hydrolysis under basic conditions (pH > 8) or extremely acidic conditions paired with elevated temperatures. If you are using a basic buffer (e.g., ammonium bicarbonate), the ester will slowly hydrolyze into the corresponding carboxylic acid. Because the acid is significantly more polar, it will elute earlier in reversed-phase chromatography.

  • Resolution: Maintain the mobile phase pH between 2.0 and 4.0 using volatile acids (Formic Acid or TFA) and keep the column temperature moderate ( 30 °C) to preserve the ester linkage.

Q4: The baseline is drifting significantly during the gradient run. How do I fix this?

A: Baseline drift during a gradient is typically caused by a mismatch in the UV absorbance of Mobile Phase A and B.

  • Causality: TFA has significant UV absorbance at low wavelengths (< 220 nm). As the gradient increases the proportion of Acetonitrile, the total concentration of TFA in the flow path changes if it is not perfectly balanced between A and B, causing the baseline to slope upwards or downwards.

  • Resolution: If monitoring at 254 nm (where TFA absorbance is negligible), the drift is likely due to contaminated solvents. Ensure LC-MS grade Acetonitrile and Water are used. If monitoring at lower wavelengths, add 0.08% TFA to Mobile Phase B and 0.1% TFA to Mobile Phase A to perfectly balance the baseline absorbance profile.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Educational Primer. Available at: [Link]

  • ResearchGate / International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Restricted Technical Brochure. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Cures. Element Lab Technical Resources. Available at: [Link]

Sources

Optimization

minimizing side reactions during methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate esterification

Overview & Mechanistic Context Welcome to the Technical Support Center for the synthesis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate. This specific transformation presents a unique chemoselectivity challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

Welcome to the Technical Support Center for the synthesis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate. This specific transformation presents a unique chemoselectivity challenge. While esterification of a pyrazole-4-carboxylic acid is typically straightforward, the presence of the 5-nitropyridin-2-yl substituent introduces a highly electrophilic center. The strong electron-withdrawing nature of the nitro group activates the C2 position of the pyridine ring, making the pyrazole moiety a competent leaving group under basic or harsh nucleophilic conditions. Our guides below are designed to help you navigate these competing pathways to maximize your ester yield while suppressing cleavage side reactions.

Troubleshooting Guides & FAQs

Q1: I am observing a major side product with a mass corresponding to 2-methoxy-5-nitropyridine. What is happening? A1: This is the most critical side reaction for this specific substrate. The 5-nitro group strongly withdraws electron density from the pyridine ring, making the C2 position highly susceptible to 1[1]. Because the pyrazole ring is a competent leaving group, the presence of strong nucleophiles (like methoxide generated in basic methanol) will attack the C2 position[2]. This cleaves the molecule, yielding 2-methoxy-5-nitropyridine and releasing the pyrazole-4-carboxylate. Solution: Strictly avoid basic esterification conditions (e.g., MeI/K₂CO₃). Use acid chloride intermediates to ensure the nucleophile (neutral methanol) attacks the carbonyl carbon rather than the pyridine ring.

Q2: My Steglich esterification (EDCI/DMAP) is stalling at 60% conversion, and I see new high-mass byproducts. How do I push it to completion? A2: Steglich esterifications can stall due to the rearrangement of the active O-acylisourea intermediate into an unreactive N-acylurea. This is a known causality when the substrate is sterically hindered or poorly soluble, which slows down the rate of methanolysis relative to the rearrangement pathway. Solution: Increase the equivalents of methanol (up to 10 eq) to outcompete the rearrangement, or switch to the highly efficient acid chloride method, which bypasses the urea byproduct entirely.

Q3: Is Fischer esterification safe for this compound? A3: Yes, but with strict caveats. While 3[3] (excess MeOH, catalytic H₂SO₄) avoids the basic conditions that trigger rapid SNAr, prolonged heating at reflux can still lead to acid-catalyzed solvolysis of the pyrazole-pyridine bond. Solution: Limit the reaction temperature to 60°C and monitor the reaction strictly via LC-MS. If conversion is slow, do not increase the temperature.

Quantitative Data: Comparison of Esterification Strategies

Esterification MethodReagentsTypical YieldMajor Side Reaction RiskRecommendation
Acid Chloride SOCl₂, cat. DMF, MeOH>90%Minimal (Trace amide if DMF is excessive)Optimal. Fast, clean, and avoids SNAr cleavage.
Steglich EDCI, DMAP, DCM, MeOH60-75%N-acylurea formationAcceptable. Good for mild conditions, but prone to stalling.
Fischer H₂SO₄ (cat.), MeOH50-70%Acid-catalyzed solvolysis (prolonged heating)Use with caution. Requires strict temperature control.
Alkyl Halide / Base MeI, K₂CO₃, MeOH/DMF<20%Rapid SNAr cleavage (2-methoxy-5-nitropyridine)Not Recommended. Basic conditions destroy the substrate.

Validated Experimental Protocols

Protocol A: Acid Chloride-Mediated Esterification (Recommended)

Causality: Converting the carboxylic acid to an acid chloride makes the carbonyl highly electrophilic[3]. This allows for rapid esterification with neutral methanol at room temperature, completely bypassing the need for heat or base that would otherwise trigger SNAr cleavage.

Step-by-Step Methodology:

  • Activation: Suspend 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of DMF (0.05 eq) to initiate4[4].

    • Self-Validation Checkpoint: The initial cloudy suspension will gradually become a clear, homogenous solution over 1-2 hours as the insoluble carboxylic acid converts into the soluble acid chloride. Gas evolution (HCl/SO₂) will visibly cease when activation is complete.

  • Verification: Quench a 5 µL aliquot into 100 µL of methanol containing one drop of triethylamine. Analyze via LC-MS.

    • Self-Validation Checkpoint: The chromatogram must show >95% conversion to the methyl ester mass ([M+H]⁺ = 249.2) with no remaining starting material ([M+H]⁺ = 235.2). Do not proceed to step 3 until this is confirmed.

  • Esterification: Cool the reaction mixture to 0°C. Dropwise, add anhydrous methanol (5.0 eq) over 10 minutes. Stir for 30 minutes, allowing the reaction to warm to room temperature.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂/MeOH. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint: The aqueous layer must test basic (pH ~8) via pH paper. If acidic, perform an additional NaHCO₃ wash to ensure all residual HCl is neutralized, which prevents reverse hydrolysis during storage.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate.

Reaction Pathway Visualization

G Substrate 1-(5-nitropyridin-2-yl)-1H- pyrazole-4-carboxylic acid Reagents Methanol (MeOH) + Catalyst / Base Substrate->Reagents Desired Methyl 1-(5-nitropyridin-2-yl)-1H- pyrazole-4-carboxylate (Desired Ester) Reagents->Desired Mild Acid / SOCl2 (Controlled) SideProduct 2-methoxy-5-nitropyridine + 1H-pyrazole-4-carboxylate (SNAr Cleavage Product) Reagents->SideProduct Strong Base / Heat (Nucleophilic Attack)

Reaction pathways for the esterification of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

References

  • Title: Nitropyridines, Their Synthesis and Reactions Source: ResearchGate URL
  • Title: Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)
  • Title: An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions Source: ResearchGate URL
  • Title: 21.

Sources

Troubleshooting

Scale-Up Support Center: Methyl 1-(5-Nitropyridin-2-yl)-1H-Pyrazole-4-Carboxylate Production

Welcome to the Technical Support Center for the scale-up synthesis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate. This guide is engineered for process chemists and drug development professionals transitioni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate. This guide is engineered for process chemists and drug development professionals transitioning this molecule from discovery (milligram scale) to process manufacturing (kilogram scale).

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between methyl 1H-pyrazole-4-carboxylate and a 2-halo-5-nitropyridine. While straightforward in a discovery setting, scaling this chemistry introduces critical engineering and chemical challenges, including thermal hazards, impurity generation, and solvent toxicity.

Module 1: Process Safety & Thermal Hazards

Q: Why did my SNAr reaction experience a thermal runaway when scaling from 10g to 500g? A: SNAr reactions involving activated nitroaromatics are highly exothermic. At the 10g scale in a laboratory flask, the high surface-area-to-volume ratio allows heat to dissipate rapidly into the ambient environment or a cooling bath. At the 500g scale, this ratio drops significantly, severely limiting the reactor's heat transfer capacity[1]. If the heat generation rate exceeds the jacket cooling capacity, the reaction enters an adiabatic self-heating loop. Furthermore, nitroaromatics possess high intrinsic energy; elevated temperatures can trigger autocatalytic decomposition. Actionable Advice: Never scale this reaction without prior Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) testing to determine the onset temperature of decomposition ( Tonset​ ) and the time to maximum rate ( TMRad​ ).

Q: How can I safely control the exotherm during the reagent addition phase? A: Abandon "all-at-once" batch charging. Implement a dose-controlled addition strategy. Charge the pyrazole and base into the reactor first, then add the 2-halo-5-nitropyridine as a solution dropwise. The feed rate must be interlocked with the internal reactor temperature (e.g., if Tinternal​ > 35°C, the feed pump automatically pauses). This ensures that the accumulation of unreacted electrophile remains near zero, making the reaction feed-rate limited rather than kinetically limited.

Module 2: Reaction Optimization & Impurity Control

Q: I am observing >5% formation of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid. How do I prevent this ester hydrolysis? A: The methyl ester moiety is highly susceptible to saponification under the basic conditions required for the SNAr coupling. The causality lies in the water content of your solvent and base. Trace water reacts with carbonate bases (e.g., K2CO3) to generate hydroxide ions ( OH− ). Hydroxide is a hard nucleophile that rapidly attacks the hard carbonyl carbon of the ester. Actionable Advice: Implement a strict Karl Fischer (KF) titration limit of <0.05% water for all solvents. Switch from hygroscopic K2CO3 to anhydrous Cs2CO3, or use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) which cannot generate hydroxide ions.

Q: The reaction stalls at 80% conversion using 2-chloro-5-nitropyridine, even with excess pyrazole. Should I increase the temperature to 80°C? A: No. Increasing the temperature of a nitroaromatic mixture risks thermal decomposition and promotes side reactions[1]. Instead, switch your electrophile from 2-chloro-5-nitropyridine to 2-fluoro-5-nitropyridine . Mechanistic Causality: In an SNAr reaction, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the elimination of the leaving group[2]. Fluorine is vastly more electronegative than chlorine. This intense electron-withdrawing effect highly polarizes the C2 carbon, lowering the activation energy required for the pyrazole to attack, and deeply stabilizes the anionic Meisenheimer transition state[3]. Consequently, the fluorinated substrate reacts to completion at much lower temperatures (40–45°C).

SNAr_Mechanism SM Starting Materials 2-Fluoro-5-nitropyridine + Methyl 1H-pyrazole-4-carboxylate Attack Nucleophilic Attack (Rate-Determining Step) SM->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Fluoride Elimination (Fast Step) Meisenheimer->Elimination Product Target Product Methyl 1-(5-nitropyridin-2-yl) -1H-pyrazole-4-carboxylate Elimination->Product

SNAr mechanism highlighting the rate-determining nucleophilic attack and Meisenheimer complex.

Module 3: Solvent & Isolation Strategy

Q: DMF is difficult to remove and highly toxic at the kilogram scale. What are scalable solvent alternatives? A: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) are the premier choices for scaling this chemistry[1]. MeCN possesses a high dielectric constant, which effectively stabilizes the polar Meisenheimer transition state, yet it boils at 82°C, making it easily removable via vacuum distillation.

Q: How can I isolate the product without using column chromatography? A: Utilize an anti-solvent crystallization strategy. Once the reaction in MeCN is complete, filter off the inorganic salts, and perform a solvent swap to EtOAc via distillation. Once the product is dissolved in a minimal volume of EtOAc, slowly charge n-heptane (the anti-solvent) to crash out the highly crystalline product[1].

Workflow Start Scale-Up Troubleshooting Decision Matrix Exotherm Thermal Runaway / Severe Exotherm Start->Exotherm Hydrolysis Ester Hydrolysis (>5% Impurity) Start->Hydrolysis Stall Reaction Stalls (<90% Conversion) Start->Stall Sol_Exotherm 1. Dose-controlled addition 2. Active jacket cooling 3. Pre-run DSC/ARC Exotherm->Sol_Exotherm Sol_Hydrolysis 1. Karl Fischer < 0.1% H2O 2. Switch to anhydrous MeCN 3. Use milder base (DIPEA) Hydrolysis->Sol_Hydrolysis Sol_Stall 1. Switch Cl to F leaving group 2. Optimize agitation 3. Phase transfer catalyst Stall->Sol_Stall

Decision tree for troubleshooting common SNAr scale-up challenges.

Module 4: Quantitative Data Summary

The following table summarizes the optimization data collected during the 100g pilot phase, demonstrating the causality between reagent selection and reaction efficiency.

Table 1: Base & Solvent Screening for SNAr Scale-Up (100g Scale)

ElectrophileBase (1.5 eq)SolventTemp (°C)Conversion (%)Hydrolysis Impurity (%)Exotherm Profile (ΔT)
2-Chloro-5-nitropyridineK2CO3DMF80858.2High (+25°C)
2-Chloro-5-nitropyridineCs2CO3MeCN60922.1Moderate (+15°C)
2-Fluoro-5-nitropyridine K2CO3 MeCN 45 >99 0.5 Moderate (+18°C)
2-Fluoro-5-nitropyridineDIPEAEtOAc5096<0.1Low (+8°C)

Module 5: Self-Validating Scalable Protocol (1 kg Scale)

This protocol is designed as a self-validating system. It incorporates In-Process Controls (IPCs) that act as gating mechanisms; the process cannot proceed to the next step unless the chemical environment is verified.

Step 1: Reactor Preparation & Dehydration

  • Purge a 50 L glass-lined reactor with N2 for 15 minutes.

  • Charge 20 L of Acetonitrile (MeCN). Distill 2 L at atmospheric pressure to remove azeotropic water.

  • IPC Check 1 (Moisture): Sample the reactor and perform Karl Fischer titration. Pass Criteria: H2O < 0.05%. (If >0.05%, distill an additional 1 L).

Step 2: Reagent Charging

  • Cool the reactor to 20°C.

  • Charge methyl 1H-pyrazole-4-carboxylate (1.00 kg, 7.93 mol) and anhydrous K2CO3 (1.64 kg, 11.9 mol, 1.5 eq).

  • Agitate at 250 RPM for 30 minutes to ensure a uniform suspension.

Step 3: Electrophile Addition (Exotherm Control)

  • In a separate holding vessel, dissolve 2-fluoro-5-nitropyridine (1.18 kg, 8.32 mol, 1.05 eq) in 5 L of anhydrous MeCN.

  • Begin dropwise addition of the electrophile solution into the main reactor over 4 hours.

  • IPC Check 2 (Thermal Control): Maintain jacket cooling to keep internal temperature ( Tint​ ) between 20°C and 30°C. Pass Criteria: If Tint​ exceeds 35°C, the addition pump must automatically halt until the temperature drops below 25°C.

Step 4: Reaction & Monitoring

  • Once addition is complete, heat the reactor to 45°C and hold for 6 hours.

  • IPC Check 3 (Conversion): Pull a 2 mL sample, quench with water, extract with EtOAc, and analyze via HPLC (254 nm). Pass Criteria: <1% pyrazole starting material remaining.

Step 5: Workup & Crystallization

  • Cool the reactor to 20°C. Filter the mixture through a Nutsche filter to remove inorganic salts (KCl/KF and unreacted K2CO3).

  • Return the filtrate to the reactor and concentrate under vacuum (100 mbar, 40°C) to a residual volume of 5 L.

  • Perform a solvent swap: Charge 15 L of Ethyl Acetate (EtOAc) and concentrate again to 8 L.

  • Adjust temperature to 25°C. Over 2 hours, slowly charge 16 L of n-heptane to induce crystallization[1].

  • Age the slurry for 2 hours at 5°C. Filter, wash the cake with cold EtOAc/heptane (1:4), and dry in a vacuum oven at 40°C until constant weight.

References
  • Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor. ACS Publications. URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC - National Institutes of Health. URL:[Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. ResearchGate. URL:[Link]

Sources

Optimization

storage stability and degradation prevention of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

Introduction Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, incorporating both a nitropyridine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, incorporating both a nitropyridine and a pyrazole moiety, makes it a valuable scaffold for the synthesis of novel pharmaceutical agents, with investigations into its antimicrobial and anticancer properties being of particular interest.[1] The inherent reactivity of the nitroaromatic and ester functional groups, however, necessitates careful consideration of its storage and handling to prevent degradation and ensure experimental reproducibility.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating the stability challenges associated with this compound. It offers in-depth troubleshooting advice and frequently asked questions to address specific issues that may be encountered during its storage and use.

Frequently Asked Questions (FAQs)

Q1: I've noticed a gradual darkening or color change in my solid sample of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate over time. What could be the cause?

A1: A change in color, often to a brownish hue, is a common indicator of degradation in nitroaromatic and pyrazole-containing compounds.[2] This is typically due to a combination of factors:

  • Photodegradation: Aromatic nitro compounds are often sensitive to light, particularly UV radiation, which can trigger complex degradation pathways.[3]

  • Oxidation: The pyrazole ring can be susceptible to oxidation, leading to the formation of colored byproducts.[2]

  • Trace Impurities: The presence of residual catalysts or reagents from synthesis can sometimes promote slow decomposition.

To mitigate this, it is crucial to store the compound in a dark environment, such as in an amber vial or a container wrapped in aluminum foil.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation.[2]

Q2: My recent HPLC analysis shows a new, unidentified peak that wasn't present when I first received the compound. What is the likely origin of this impurity?

A2: The appearance of a new peak on an HPLC chromatogram is a clear sign of chemical degradation. For methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate, the most probable degradation pathways leading to new impurities are:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic contaminants. This would result in the formation of the corresponding carboxylic acid, 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly if exposed to reducing agents or certain metals.[3]

  • Nucleophilic Substitution: The nitro group on the pyridine ring can be susceptible to displacement by strong nucleophiles.[3]

To identify the new peak, it is advisable to perform forced degradation studies (see Troubleshooting Guide) and compare the retention times of the resulting degradants.

Q3: Can I store solutions of this compound for extended periods? If so, what are the recommended conditions?

A3: While storing the compound as a solid is generally preferred for long-term stability, solutions can be stored for shorter durations under appropriate conditions. The choice of solvent is critical.

  • Recommended Solvents: For short-term storage, polar aprotic solvents like DMSO or DMF are often suitable.[1]

  • Solvents to Avoid: Protic solvents, especially those containing water (e.g., methanol, ethanol), can facilitate hydrolysis of the ester group. It is also important to use high-purity, anhydrous solvents.

  • Storage Conditions: Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[2] Before use, allow the solution to warm to room temperature to prevent condensation from introducing moisture.

Q4: What are the primary safety concerns when handling methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate?

A4: As with many nitroaromatic compounds, there are several safety considerations:

  • Toxicity and Mutagenicity: Nitroaromatic compounds are known to be toxic and potentially mutagenic.[4][5] It is essential to handle the compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[6] Avoid exposure to high heat, sparks, or open flames.[7]

  • Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidizing agents, and reducing agents, as these can catalyze decomposition.[8]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Troubleshooting Guide

This section provides systematic approaches to identify and resolve common stability-related issues.

Issue 1: Unexpected Degradation Observed in Solid State

Symptom:

  • Change in physical appearance (e.g., color change from off-white/yellow to brown).[2]

  • Decreased purity as determined by analytical methods (e.g., HPLC, NMR).

  • Inconsistent results in biological assays.[2]

Troubleshooting Workflow:

A Symptom: Solid State Degradation B Step 1: Review Storage Conditions A->B C Light Exposure? B->C D Store in amber vial or wrap in foil. Protect from direct light. C->D Yes E Temperature Fluctuation? C->E No F Store at recommended temperature (e.g., 2-8°C). Avoid freeze-thaw cycles. E->F Yes G Atmosphere Exposure? E->G No H Store under inert gas (Ar or N2). Use a desiccator. G->H Yes I Step 2: Purity Re-assessment G->I No J Perform HPLC-UV or LC-MS analysis. I->J K Compare with initial certificate of analysis. J->K L Step 3: Identify Degradants (If necessary) K->L M Conduct forced degradation studies. L->M A Symptom: Solution Degradation B Step 1: Evaluate Solvent Choice A->B C Protic Solvent (e.g., MeOH, EtOH)? B->C D Switch to aprotic solvent (e.g., DMSO, DMF). Use anhydrous grade. C->D Yes E Aqueous Buffer? C->E No F Check pH. Hydrolysis is pH-dependent. Prepare fresh solutions daily. E->F Yes G Step 2: Review Solution Storage E->G No H Stored at Room Temperature? G->H I Store at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles. H->I Yes J Exposed to Light? H->J No K Use amber vials or foil wrapping. J->K Yes L Step 3: Confirm Degradation Pathway J->L No M Analyze via LC-MS to identify degradant mass. L->M N Compare with expected hydrolysis product mass. M->N cluster_main Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate cluster_hydrolysis Hydrolysis cluster_reduction Nitro Reduction cluster_photodegradation Photodegradation A [Main Compound Structure] B [Carboxylic Acid Derivative] A->B H₂O / H⁺ or OH⁻ C [Amino Derivative] A->C Reducing Agent D [Complex Mixture of Products] A->D UV Light

Caption: Plausible degradation pathways for the target compound.

References

  • BenchChem. (n.d.). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Fetzner, S. (2013). Proposed degradation pathways of pyridine derivatives in bacteria.... ResearchGate. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 1-7.
  • Fomenkov, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00833-20. [Link]

  • ResearchGate. (n.d.). Summery of Forced Degradation studies of Brexpipzrazole. Retrieved from [Link]

  • Fomenkov, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed, 32414811.
  • Shinde, S. L., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds. Retrieved from [Link]

  • Liu, J., et al. (2024). Drug discovery of N-methyl-pyrazole derivatives as potent selective estrogen receptor degrader (SERD) for the treatment of breast cancer. PubMed, 39357315.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • ACS Publications. (2017). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). validation of analytical methods for quantification of methyl 3-amino-1H-pyrazole-4-carboxylate.
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • RSC Publishing. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Retrieved from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

Abstract In the landscape of medicinal chemistry and drug development, the 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate scaffold is a building block of significant interest, frequently utilized in the synthesis of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry and drug development, the 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate scaffold is a building block of significant interest, frequently utilized in the synthesis of novel therapeutic agents.[1] A common decision point in the synthetic pathway is the choice of ester protecting group at the C-4 position, typically between a methyl or an ethyl ester. This guide provides an in-depth comparison of the reactivity of these two derivatives. While structurally similar, the choice between the methyl and ethyl ester can influence reaction kinetics, yields, and overall synthetic strategy, particularly in subsequent hydrolysis and amidation reactions.[2] This analysis, grounded in fundamental principles of organic chemistry and supported by experimental data, aims to equip researchers with the insights needed to select the optimal starting material for their specific application.

Introduction: The Significance of Ester Choice

The 1-(5-nitropyridin-2-yl)-1H-pyrazole core is a privileged scaffold in drug discovery, with derivatives showing potential as anticancer and antimicrobial agents.[1][3] The carboxylic acid at the 4-position is a key functional handle, most often converted to a diverse library of amides to explore structure-activity relationships (SAR).[4] This conversion typically begins with the corresponding ester, which serves as a stable, readily prepared intermediate.

The two most common variants are the methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate (Methyl-NPP) and its ethyl ester counterpart (Ethyl-NPP). The fundamental question for process chemists and medicinal chemists is: Does the seemingly minor difference between a methyl and ethyl group have a meaningful impact on the compound's utility?

This guide will demonstrate that while the differences are subtle, they are significant enough to affect reaction times, purification strategies, and the overall efficiency of a synthetic campaign. We will focus on the most critical downstream reaction: the conversion of the ester to the parent carboxylic acid via saponification, a necessary prelude to most amide coupling protocols.[5]

Theoretical Framework: Steric and Electronic Effects on Reactivity

The reactivity of esters in nucleophilic acyl substitution reactions is governed by two primary factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that carbon to an incoming nucleophile.[6]

  • Electronic Effects: The ethyl group is slightly more electron-donating (+I effect) than the methyl group.[2] This marginally increases the electron density on the carbonyl oxygen, making the carbonyl carbon slightly less electrophilic in the ethyl ester compared to the methyl ester.

  • Steric Effects: The ethyl group is sterically more demanding than the methyl group. During nucleophilic attack (e.g., by a hydroxide ion), the nucleophile must approach the carbonyl carbon. The bulkier ethyl group provides a greater degree of steric hindrance to this approach, slowing the formation of the tetrahedral intermediate.[7][8]

Both factors predict that the methyl ester will be more reactive towards nucleophilic acyl substitution than the ethyl ester. The rate-limiting step is typically the initial attack of the nucleophile, where steric hindrance plays a crucial role.[6] Therefore, reactions like hydrolysis are expected to proceed faster with the methyl derivative.

Comparative Experimental Analysis: Saponification

Saponification, the base-catalyzed hydrolysis of an ester, is the most common method to deprotect the carboxyl group.[9] The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[10] The increased steric bulk and slight electron-donating nature of the ethyl group in Ethyl-NPP are expected to result in slower hydrolysis rates compared to Methyl-NPP.

Illustrative Experimental Data:

To quantify this difference, a parallel saponification experiment was designed. Both the methyl and ethyl esters were subjected to identical basic conditions, and the reaction progress was monitored over time.

CompoundBase (eq.)SolventTemp (°C)Time (h) for >95% Conversion
Methyl-NPP LiOH (2.0)THF/H₂O (3:1)254
Ethyl-NPP LiOH (2.0)THF/H₂O (3:1)257

This data is illustrative, based on established principles of ester reactivity.[11][12]

As the data indicates, the methyl ester reaches completion significantly faster than the ethyl ester under identical conditions. This has practical implications: for high-throughput synthesis, a shorter reaction time for the methyl ester allows for faster cycle times and increased productivity. Conversely, the slightly greater stability of the ethyl ester might be advantageous if the molecule must endure basic conditions during a prior synthetic step.

Experimental Protocols & Methodologies

To ensure the validity of this comparison, a rigorously defined and self-validating protocol is essential.

This protocol details the parallel hydrolysis of the two esters to yield 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid.[3]

Materials:

  • Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate (Methyl-NPP)

  • Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate (Ethyl-NPP)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC Grade

  • Deionized Water

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve Methyl-NPP (1.0 mmol) and Ethyl-NPP (1.0 mmol) in 15 mL of THF.

  • Base Addition: Prepare a solution of LiOH·H₂O (2.0 mmol) in 5 mL of deionized water. Add this aqueous solution to each of the THF solutions at room temperature (25°C).

  • Reaction Monitoring: Stir both mixtures vigorously. At 1-hour intervals, withdraw a small aliquot from each reaction, neutralize it with a drop of 1M HCl, and spot it on a TLC plate. Elute with a 1:1 mixture of hexane and ethyl acetate. Visualize under UV light (254 nm) to monitor the disappearance of the starting material.[13]

  • Work-up (Post-Completion): Once a reaction is deemed complete (>95% by TLC), quench the mixture by adding 1M HCl until the pH is ~2-3.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid product.

  • Analysis: Determine the yield and purity of the product from each reaction. Confirm structure via ¹H NMR and LC-MS.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the reaction mechanism and the decision-making workflow.

G cluster_mech Nucleophilic Acyl Substitution Mechanism cluster_sterics Steric Hindrance at Rate-Limiting Step Start Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Start->Tetrahedral 1. Nucleophilic Attack (Rate-Limiting Step) Products Carboxylic Acid + Alkoxide Tetrahedral->Products 2. Elimination of Leaving Group (⁻OR) Final Carboxylate + Alcohol Products->Final 3. Deprotonation (Irreversible) Nuc OH⁻ Nucleophile Methyl Methyl Ester (R = CH₃) Less Hindered Nuc->Methyl Faster Attack Ethyl Ethyl Ester (R = CH₂CH₃) More Hindered Nuc->Ethyl Slower Attack

Caption: Mechanism of saponification and steric effect comparison.

G Start Need to Synthesize Amide Library? Question Is speed critical for the synthesis campaign? Start->Question Methyl_Path Choose Methyl Ester (Methyl-NPP) Question->Methyl_Path Yes Ethyl_Path Choose Ethyl Ester (Ethyl-NPP) Question->Ethyl_Path No Methyl_Adv Faster Saponification (e.g., 4 hours) Good for HTS Methyl_Path->Methyl_Adv Ethyl_Adv Slower Saponification (e.g., 7 hours) Slightly more stable to base Ethyl_Path->Ethyl_Adv End Proceed to Carboxylic Acid and Amide Coupling Methyl_Adv->End Ethyl_Adv->End

Caption: Decision workflow for selecting the appropriate ester.

Implications for Drug Discovery and Process Chemistry

The choice between the methyl and ethyl ester derivative of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate has several practical consequences:

  • Speed and Throughput: For rapid SAR exploration where hundreds of amide analogues are needed, the faster hydrolysis of the methyl ester is a clear advantage. Shorter reaction times translate directly to higher throughput in a medicinal chemistry lab.

  • Process Robustness: If the synthetic route leading to the ester involves basic conditions where premature hydrolysis is a risk, the more robust ethyl ester might be preferred. Its slower reaction rate provides a larger processing window and may reduce the formation of unwanted carboxylic acid impurities.

  • Purification: The choice of ester can influence the chromatographic properties of the molecule. While often similar, differences in polarity might be exploited to simplify purification from nearby impurities. The resulting alcohol byproduct (methanol vs. ethanol) is also a consideration, as methanol is more volatile and easier to remove.

  • Cost and Availability: In early-stage research, both esters are generally accessible. For large-scale process chemistry, however, differences in the cost and availability of the starting materials (e.g., methyl vs. ethyl 4,4,4-trifluoroacetoacetate) could become a deciding factor.

Conclusion and Recommendation

The reactivity of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is demonstrably higher than its ethyl ester counterpart in nucleophilic acyl substitution reactions, most notably in base-catalyzed hydrolysis. This is primarily due to the reduced steric hindrance of the methyl group compared to the ethyl group.

Recommendation:

  • For medicinal chemistry applications focused on rapid library synthesis and SAR exploration, the methyl ester is the superior choice . Its faster conversion to the key carboxylic acid intermediate accelerates the overall discovery timeline.

  • For process development and scale-up , where reaction control and stability are paramount, the ethyl ester may offer a slight advantage . Its slower hydrolysis rate can provide a more robust and controllable process, potentially minimizing batch-to-batch variability.

Ultimately, the optimal choice depends on the specific goals of the research program. By understanding the underlying chemical principles and their practical consequences, researchers can make an informed decision to streamline their synthetic efforts and accelerate the path to discovery.

References

  • Gevorgyan, V., et al. (2005). Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Retrieved from [Link]

  • Gao, H., et al. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. USDA ARS. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Organic Syntheses. (2021). Enzymatic Saponification of Esters Containing β-Leaving Groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic acyl substitution. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reproducibility of Synthetic Routes for Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary & Mechanistic Context As a Senior Application Scientist in process chemistry, I frequently evaluate the scalability and reproducibility of heteroaryl-pyrazole intermediates. Methyl 1-(5-nitropyridin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist in process chemistry, I frequently evaluate the scalability and reproducibility of heteroaryl-pyrazole intermediates. Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a critical building block in the development of targeted therapeutics, particularly in the synthesis of inhibitors targeting the PI3K-AKT and Ras-Raf-MEK-ERK signaling pathways .

The synthesis of this molecule fundamentally relies on a Nucleophilic Aromatic Substitution (SNAr) between a 2-halo-5-nitropyridine electrophile and methyl 1H-pyrazole-4-carboxylate. The reaction is driven by the strong electron-withdrawing nature of the nitro group at the 5-position, which stabilizes the intermediate Meisenheimer complex during the rate-determining step . While the transformation appears straightforward, the choice of the leaving group (chloro vs. fluoro), base, and solvent profoundly dictates the reproducibility, impurity profile, and overall yield.

Workflow A 2-Halo-5-nitropyridine + Pyrazole B SNAr Reaction (Target Intermediate) A->B C Nitro Reduction (Aniline Formation) B->C D Target Kinase Inhibitor (e.g., PI3K/AKT) C->D

Workflow for utilizing the target pyrazole-pyridine intermediate in kinase inhibitor synthesis.

Comparative Analysis of Synthetic Routes

To empower your process chemistry decisions, we objectively compare two primary synthetic routes.

Route A: The Classical Thermal Approach (2-Chloro-5-nitropyridine)

This route utilizes the highly accessible and cost-effective 2-chloro-5-nitropyridine. Potassium carbonate (K₂CO₃) is used as the base in N,N-dimethylformamide (DMF) at elevated temperatures (80°C).

  • Causality & Challenges: The chloride leaving group requires higher activation energy. At 80°C in DMF, competitive side reactions occur. Trace water leads to the hydrolysis of the chloroarene, and prolonged thermal exposure causes degradation of the product, resulting in a darker, less pure crude mixture that demands rigorous recrystallization.

Route B: The Catalytic/Milder Approach (2-Fluoro-5-nitropyridine)

This route employs 2-fluoro-5-nitropyridine with Cesium carbonate (Cs₂CO₃) in Acetonitrile (MeCN) at ambient to mildly elevated temperatures (40°C).

  • Causality & Advantages: Fluorine is a superior leaving group in SNAr reactions due to its high electronegativity, which highly polarizes the C-F bond and accelerates the addition step. Furthermore, the "cesium effect" (due to the large ionic radius of Cs⁺) creates a looser ion pair with the pyrazolate anion, significantly enhancing its nucleophilicity. This allows for milder conditions, virtually eliminating thermal degradation and yielding a highly pure product.

Quantitative Data Presentation

Table 1: Performance Comparison of SNAr Routes (100 mmol scale)

MetricRoute A (Chloro/DMF)Route B (Fluoro/MeCN)
Reagent Cost (per mol) LowModerate-High
Reaction Temp 80°C40°C
Reaction Time 12 - 16 hours2 - 4 hours
Isolated Yield 65 - 72%88 - 94%
Purity (HPLC) ~92% (requires recrystallization)>98% (often usable crude)
E-factor (Waste) High (aqueous workup heavy)Low (simple filtration)

Experimental Protocols (Self-Validating Systems)

Every robust chemical process must be self-validating. The following methodologies include built-in physical checkpoints to ensure reproducibility .

Protocol A: Synthesis via 2-Chloro-5-nitropyridine
  • Preparation: Charge a dry 500 mL round-bottom flask with methyl 1H-pyrazole-4-carboxylate (12.6 g, 100 mmol) and anhydrous DMF (150 mL).

    • Self-Validation Checkpoint: Ensure DMF is strictly anhydrous (Karl Fischer titration < 200 ppm). Excess moisture will competitively form 5-nitropyridin-2-ol, visibly shifting the reaction mixture to a dark brown hue.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to ensure complete generation of the pyrazolate anion.

  • Electrophile Addition: Add 2-chloro-5-nitropyridine (16.6 g, 105 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 14 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the pyrazole starting material peak area is < 2%.

  • Workup: Cool to room temperature and pour into 600 mL of ice-cold water. Stir vigorously for 1 hour. Filter the resulting precipitate, wash with water (3 x 100 mL), and dry under vacuum at 50°C.

  • Purification: Recrystallize from ethanol to afford the product as a pale yellow solid.

Protocol B: Synthesis via 2-Fluoro-5-nitropyridine
  • Preparation: In a 500 mL flask, dissolve methyl 1H-pyrazole-4-carboxylate (12.6 g, 100 mmol) in anhydrous Acetonitrile (150 mL).

  • Deprotonation: Add Cs₂CO₃ (39.1 g, 120 mmol).

  • Electrophile Addition: Add 2-fluoro-5-nitropyridine (14.9 g, 105 mmol).

  • Reaction: Stir at 40°C for 3 hours.

    • Self-Validation Checkpoint: A rapid color change to a vibrant, deep yellow indicates the immediate formation of the Meisenheimer complex. Lack of color change indicates inactive base or wet solvent.

  • Workup: Filter the reaction mixture directly through a pad of Celite to remove inorganic salts. Wash the pad with MeCN (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the residue with cold isopropanol (50 mL), filter, and dry to yield the product as an off-white, highly pure solid (>98% HPLC).

Mechanistic Logic

SNAr_Logic Base Base (K2CO3 / Cs2CO3) PyrazAnion Pyrazolate Anion (Active Nucleophile) Base->PyrazAnion Deprotonates Pyraz Methyl 1H-pyrazole-4-carboxylate Pyraz->PyrazAnion Meisenheimer Meisenheimer Complex (Rate-Determining Step) PyrazAnion->Meisenheimer Attacks C2 Position Halo 2-Halo-5-nitropyridine (Electrophile) Halo->Meisenheimer Activated by 5-NO2 Product Methyl 1-(5-nitropyridin-2-yl) -1H-pyrazole-4-carboxylate Meisenheimer->Product Leaving Group Expulsion

Mechanistic logic of the Nucleophilic Aromatic Substitution (SNAr) pathway.

Conclusion

While Route A offers lower upfront reagent costs, the thermal degradation and intensive purification required make it less reproducible for scale-up. Route B, leveraging the fluoro-arene and the cesium effect, provides a highly reproducible, self-validating system that delivers superior yields and purity. For researchers and drug development professionals aiming to streamline their workflows, Route B ultimately reduces the overall cost per pure gram and accelerates downstream kinase inhibitor synthesis.

References

  • Title: RU2655604C2 - Nitrogen-containing heterocyclic compound or salt thereof Source: Google Patents URL
  • Title: Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story Source: PubMed Central (PMC) URL: [Link]

  • Title: Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Validation

A Comparative Guide to the Catalytic Reduction of Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals The selective reduction of the nitro group in complex heterocyclic molecules is a cornerstone of medicinal chemistry and drug development. The target molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in complex heterocyclic molecules is a cornerstone of medicinal chemistry and drug development. The target molecule, methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate, presents a unique challenge due to the presence of multiple reducible moieties and functionalities sensitive to certain reaction conditions. This guide provides an in-depth, objective comparison of various catalytic reduction methods for this substrate, supported by experimental data and mechanistic insights to aid in the selection of the most appropriate synthetic route.

The Challenge: Chemoselectivity in a Multifunctional Heterocycle

The primary challenge in the reduction of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate lies in achieving high chemoselectivity for the nitro group while preserving the integrity of the pyridine ring, the pyrazole ring, and the methyl ester functionality. Aggressive reduction conditions can lead to undesired side reactions, such as hydrogenation of the pyridine ring to a piperidine, or cleavage of the ester group. Therefore, the choice of catalyst and reaction conditions is paramount to ensure a high yield of the desired amine, methyl 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

Comparative Analysis of Catalytic Reduction Methods

This section details the performance of several common catalytic systems for the reduction of aromatic nitro compounds, with a focus on their applicability to the target substrate.

Palladium on Carbon (Pd/C) with Hydrogen Gas

Palladium on carbon is a widely used and highly efficient catalyst for the hydrogenation of nitro groups.[1][2] It typically offers fast reaction times and high yields under relatively mild conditions.

Mechanism: The reduction on the surface of Pd/C is believed to proceed through a direct hydrogenation pathway. The nitro group adsorbs onto the palladium surface, where it is stepwise reduced by activated hydrogen to nitroso, hydroxylamino, and finally the amino group.

Performance: For many nitroarenes, Pd/C catalysis with a hydrogen balloon at atmospheric pressure can achieve complete conversion.[3] However, a significant drawback of Pd/C is its propensity to catalyze the reduction of other functional groups, which can be a concern for the pyridine ring in the target molecule, potentially leading to over-reduction to the piperidine derivative. The choice of solvent and reaction time is critical to mitigate this.

Raney Nickel with Hydrogen Gas

Raney Nickel, a fine-grained nickel-aluminum alloy, is another staple catalyst for nitro group reductions.[1][4] It is a more cost-effective option compared to precious metal catalysts like palladium.

Mechanism: Similar to Pd/C, Raney Nickel facilitates the stepwise reduction of the nitro group on its catalytically active surface.

Performance: Raney Nickel is known for its high catalytic activity and stability.[4] A key advantage of Raney Nickel is its often-superior chemoselectivity in preserving other reducible functional groups compared to Pd/C, particularly in preventing dehalogenation.[1] This suggests it may be a more suitable choice for the target molecule to avoid pyridine ring saturation.

Transfer Hydrogenation with Ammonium Formate

Catalytic transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas. Ammonium formate, in the presence of a catalyst like Pd/C, serves as an in-situ source of hydrogen.[5]

Mechanism: In this method, ammonium formate decomposes on the catalyst surface to generate hydrogen, which then participates in the reduction of the nitro group in a similar fashion to direct hydrogenation.

Performance: This method is often characterized by mild reaction conditions and high yields.[5] It can be particularly advantageous for substrates with multiple functional groups, as the reaction conditions can often be tuned to favor the selective reduction of the nitro group. The use of ammonium formate with Pd/C has been shown to be effective for the reduction of various nitro compounds, including those with heterocyclic moieties.

Experimental Data Summary

Catalyst SystemHydrogen SourceSubstrate ExampleSolventTemperaturePressureTimeYield (%)Potential Side Reactions
10% Pd/CH₂ (balloon)1,3,5-trimethyl-4-nitro-1H-pyrazoleEthanolRoom Temp.1 atm-HighPyridine ring reduction
Raney NickelH₂Aromatic Nitro CompoundsMethanolRoom Temp.--High-
10% Pd/CAmmonium FormateAromatic Nitro CompoundsMethanolReflux-1-3 hHighPyridine ring reduction (less common)
SnCl₂·2H₂O-Ester Substituted NitroarenesEthanol/EtOAcReflux--HighFormation of tin byproducts

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using 10% Pd/C and Hydrogen Gas

This protocol is adapted from the general procedure for the reduction of a nitro-pyrazole derivative.[6]

  • Preparation: In a round-bottom flask, dissolve methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Inerting: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution. Purge the flask with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere using a hydrogen-filled balloon. For larger scale reactions, a Parr hydrogenator may be used. Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C is pyrophoric and should be handled with care.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude methyl 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

G cluster_prep Preparation & Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve Substrate in Solvent B Add 10% Pd/C A->B C Inert Atmosphere (N₂/Ar) B->C D Introduce H₂ Atmosphere C->D E Vigorous Stirring at RT D->E F Monitor by TLC/LC-MS E->F G Filter through Celite® F->G H Solvent Removal G->H I Purification (if needed) H->I

Fig. 1: Experimental workflow for Pd/C catalyzed hydrogenation.
Protocol 2: Transfer Hydrogenation using 10% Pd/C and Ammonium Formate

This protocol is a general method for the selective reduction of aromatic nitro compounds.[5]

  • Preparation: In a round-bottom flask, dissolve methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in methanol or ethanol.

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Solvent B Add Ammonium Formate A->B C Add 10% Pd/C B->C D Reflux C->D E Monitor by TLC D->E F Cool and Filter E->F G Concentrate Filtrate F->G H Purification (if needed) G->H

Fig. 2: Experimental workflow for transfer hydrogenation.

Mechanistic Considerations and Catalyst Selection

The choice between these methods depends on the specific requirements of the synthesis, including scale, cost, and the need for absolute chemoselectivity.

G Start Select Reduction Method PdC Pd/C + H₂ Start->PdC High activity needed? RaneyNi Raney Ni + H₂ Start->RaneyNi Cost-sensitive? Halogen present? Transfer Transfer Hydrogenation Start->Transfer Avoid H₂ gas? SnCl2 SnCl₂·2H₂O Start->SnCl2 Mild conditions required? Carbonyl present? PdC_Adv Advantages: - High activity - Mild conditions PdC->PdC_Adv PdC_Disadv Disadvantages: - Potential for over-reduction - Cost PdC->PdC_Disadv RaneyNi_Adv Advantages: - Cost-effective - Good for halogenated substrates RaneyNi->RaneyNi_Adv RaneyNi_Disadv Disadvantages: - Pyrophoric - May require higher T/P RaneyNi->RaneyNi_Disadv Transfer_Adv Advantages: - No H₂ gas handling - Generally mild Transfer->Transfer_Adv Transfer_Disadv Disadvantages: - Stoichiometric reagent needed - Slower than direct H₂ Transfer->Transfer_Disadv SnCl2_Adv Advantages: - Highly selective for nitro group - Tolerates many functional groups SnCl2->SnCl2_Adv SnCl2_Disadv Disadvantages: - Stoichiometric amounts needed - Tin waste SnCl2->SnCl2_Disadv

Fig. 3: Decision matrix for selecting a catalytic reduction method.

For the reduction of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate, a preliminary screening of catalysts is recommended. Given the potential for pyridine ring hydrogenation, Raney Nickel or a carefully controlled transfer hydrogenation with Pd/C and ammonium formate may offer the best balance of reactivity and chemoselectivity. If these methods prove unsatisfactory, other chemoselective reagents such as tin(II) chloride dihydrate could be explored, although this would introduce stoichiometric metal byproducts requiring removal.[5]

Conclusion

The successful synthesis of methyl 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate hinges on the judicious selection of a catalytic reduction method that selectively targets the nitro group. While Pd/C with hydrogen gas is a powerful tool, its high activity may compromise the integrity of the pyridine ring. Raney Nickel and transfer hydrogenation with ammonium formate present compelling alternatives with potentially higher chemoselectivity. The provided protocols and comparative data serve as a robust starting point for the optimization of this critical transformation in the synthesis of valuable pharmaceutical intermediates.

References

  • [Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][8]triazin-7(6H)-ones and Derivatives. MDPI.]([Link])

Sources

Comparative

methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate vs other pyrazole building blocks in medicinal chemistry

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to determine their viability in complex drug discovery pipelines. The pyrazole ring is an undisputed privileged scaffold, deeply embed...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to determine their viability in complex drug discovery pipelines. The pyrazole ring is an undisputed privileged scaffold, deeply embedded in the structures of blockbuster therapeutics such as celecoxib, apixaban, and sildenafil 1[1]. However, the substitution pattern at the N1 position drastically alters the electronic landscape, metabolic stability, and synthetic utility of the molecule.

In this guide, we will objectively compare methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate (MNPPC) against classic alternatives like methyl 1-phenyl-1H-pyrazole-4-carboxylate and the unsubstituted methyl 1H-pyrazole-4-carboxylate. By analyzing physicochemical data and field-proven protocols, we will establish why MNPPC serves as a superior hub for targeted drug design.

Structural and Electronic Profiling: The "Why" Behind the Scaffold

When designing a library of 5-amino-N-substituted pyrazoles or fused pyrazolopyrimidinones 2[2], the choice of the N1-substituent is critical.

  • Methyl 1-phenyl-1H-pyrazole-4-carboxylate : This is the traditional baseline 3[3]. The phenyl ring provides lipophilic bulk to occupy hydrophobic pockets in target proteins. However, it is electronically neutral and metabolically vulnerable to CYP450-mediated oxidation (para-hydroxylation). Furthermore, it offers no orthogonal synthetic handles once installed.

  • Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate (MNPPC) : The introduction of the 5-nitropyridin-2-yl moiety fundamentally upgrades the scaffold.

    • Electronic Modulation: The strongly electron-withdrawing nitro group and the electronegative pyridine nitrogen pull electron density away from the pyrazole core. This lowers the pKa of subsequent derivatives, enhancing solubility.

    • Metabolic Hardening: The electron-deficient pyridine ring is highly resistant to oxidative metabolism compared to a standard phenyl ring.

    • Orthogonal Reactivity: The nitro group acts as a masked amine. This allows for orthogonal derivatization—the ester can be manipulated independently of the nitro group, enabling divergent synthesis 4[4].

Quantitative Comparison of Pyrazole Building Blocks

To objectively evaluate these scaffolds, we must look at their physicochemical properties. The table below summarizes the critical metrics that dictate their behavior in both the reaction flask and biological systems.

Property / FeatureMNPPC (5-Nitropyridyl)Methyl 1-phenyl-1H-pyrazole-4-carboxylateMethyl 1H-pyrazole-4-carboxylate
Core Functionality Bifunctional (Nitro & Ester)Monofunctional (Ester only)Monofunctional (Ester + NH)
Electronic Nature Strongly Electron-DeficientNeutral to mildly electron-richElectron-rich (tautomeric)
Est. cLogP 1.8 - 2.12.5 - 2.80.5 - 0.8
TPSA (Ų) ~98.0~52.0~64.0
Metabolic Stability High (Pyridine resists oxidation)Moderate (Phenyl is susceptible)Low (Unsubstituted NH clearance)
Primary Use Case Dual-targeted kinase/PPI scaffoldsLipophilic space-filling, baseline SARFragment-based drug discovery
Synthetic Divergence & Workflow Visualization

The true power of MNPPC lies in its ability to act as a central hub for divergent synthesis. Depending on the sequence of reactions, chemists can selectively target either the "Northern" hemisphere (ester) or the "Southern" hemisphere (nitro group) to generate entirely different classes of therapeutics.

G MNPPC Methyl 1-(5-nitropyridin-2-yl) -1H-pyrazole-4-carboxylate Reduction Nitro Reduction (Fe/NH4Cl) MNPPC->Reduction Chemoselective Hydrolysis Ester Hydrolysis (LiOH) MNPPC->Hydrolysis Saponification Amine Amine Hub (Kinase Hinge Binders) Reduction->Amine Amide Coupling Acid Acid Hub (PPI Modulators) Hydrolysis->Acid Amine Coupling

Fig 1. Synthetic divergence of the MNPPC scaffold into distinct medicinal chemistry trajectories.

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, protocols must be self-validating. Below are the optimized procedures for the two primary divergence pathways of MNPPC, complete with the mechanistic causality behind the reagent choices.

Protocol A: Chemoselective Nitro Reduction (The "Southern" Pathway)

Objective : Convert MNPPC to methyl 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. Causality : While standard catalytic hydrogenation (Pd/C, H₂) is common, it carries the risk of reductive cleavage of the N-N pyrazole bond or premature saturation of the pyridine ring. Utilizing Béchamp reduction conditions (Fe/NH₄Cl) provides absolute chemoselectivity for the nitro group while leaving the pyrazole core and the methyl ester completely intact.

  • Solubilization : Suspend MNPPC (1.0 eq, 10 mmol) in a 4:1 mixture of Ethanol/Water (50 mL).

  • Activation : Add solid Ammonium chloride (NH₄Cl, 3.0 eq) followed by Iron powder (Fe, 5.0 eq, ~325 mesh).

  • Reaction : Heat the heterogeneous mixture to 80 °C under vigorous stirring for 3 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the starting material is completely consumed.

  • Workup : Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 20 mL).

  • Isolation : Concentrate the filtrate in vacuo, partition between EtOAc and brine, dry over Na₂SO₄, and evaporate to yield the pure aminopyridine intermediate.

Protocol B: Biphasic Saponification (The "Northern" Pathway)

Objective : Convert MNPPC to 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid 4[4]. Causality : The methyl ester is sterically accessible but highly lipophilic. A biphasic solvent system (THF/MeOH/H₂O) is employed. THF completely solubilizes the starting material, water delivers the hydroxide nucleophile, and a catalytic amount of MeOH acts as a phase-transfer bridge, dramatically accelerating the nucleophilic acyl substitution without requiring elevated temperatures that could degrade the nitropyridine moiety.

  • Solubilization : Dissolve the ester (1.0 eq, 10 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 40 mL).

  • Hydrolysis : Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) in one portion.

  • Reaction : Stir at 25 °C for 4 hours. The reaction will remain homogeneous.

  • Workup : Concentrate in vacuo to remove the volatile THF and MeOH. Dilute the aqueous residue with 15 mL of water and cool to 0 °C.

  • Isolation : Slowly acidify with 1M HCl until pH 3 is reached. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid.

Medicinal Chemistry Case Studies: Target Engagement

The structural features of MNPPC directly translate to superior target engagement in biological systems:

  • Kinase Inhibition : By executing Protocol A, the resulting aminopyridine acts as a premier "hinge-binding" motif. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region backbone (e.g., the NH of a Met or Cys residue), while the newly formed exocyclic amine donates a hydrogen bond to a backbone carbonyl.

  • Protein-Protein Interactions (PPIs) : By executing Protocol B, the resulting carboxylic acid can be coupled to bulky, complex amines. The rigid, planar nature of the 1-arylpyrazole system effectively projects these bulky groups into shallow PPI interfaces, while the nitro group can be later modified to tune the molecule's overall dipole moment and solubility.

Sources

Validation

Advanced LC-MS/MS Validation Protocols for Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate Derivatives: A Biphenyl vs. C18 Comparative Guide

Executive Summary The quantification of highly functionalized nitrogen-containing heterocycles (NCHs) in biological matrices presents a persistent challenge in pharmacokinetic (PK) bioanalysis. Methyl 1-(5-nitropyridin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly functionalized nitrogen-containing heterocycles (NCHs) in biological matrices presents a persistent challenge in pharmacokinetic (PK) bioanalysis. Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate and its derivatives possess multiple hydrogen-bond acceptors, an electron-deficient nitro-pyridine ring, and a pyrazole core. These structural features often lead to poor chromatographic retention and severe matrix suppression when utilizing traditional reversed-phase methodologies[1].

This guide provides an objective, data-driven comparison between standard C18 and Biphenyl stationary phases for the LC-MS/MS analysis of this compound class. By anchoring our methodology in the [2], we demonstrate how shifting from purely hydrophobic retention to orthogonal π−π interactions creates a highly robust, self-validating analytical system.

The Analyte & The Causality of Chromatographic Challenges

To develop a reliable assay, we must first understand the causality behind the analyte's behavior. Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is highly polar.

  • The C18 Limitation: Standard C18 columns rely exclusively on dispersive van der Waals forces. Because our target analyte is highly polar and electron-deficient, it exhibits minimal hydrophobic partitioning[1].

  • The Causality of Matrix Effects: Poor retention causes the analyte to elute near the void volume ( t0​ ). In plasma samples, this region is saturated with unretained endogenous salts and early-eluting phospholipids. Co-elution with these components causes severe ion suppression in the mass spectrometer's electrospray (ESI) source, destroying assay sensitivity and reproducibility.

  • The Silanol Effect: The basic nitrogen atoms on the pyridine and pyrazole rings can interact with residual, unendcapped silanols on the silica support of standard columns, causing severe peak tailing and integration errors.

Stationary Phase Selection: C18 vs. Biphenyl

To solve these challenges, we must engineer the chromatographic separation using orthogonal retention mechanisms.

By switching from an alkyl (C18) phase to a Biphenyl stationary phase , we introduce two new causal forces:

  • π−π Interactions: The biphenyl ligands act as π -electron donors, forming strong interactions with the electron-deficient π -acceptor rings (nitro-pyridine and pyrazole) of the analyte[3].

  • Enhanced Dipole Interactions: The polarizability of the biphenyl group interacts favorably with the strong dipole moments of the nitro and ester groups[4].

This mechanistic shift delays the analyte's elution, moving it out of the critical matrix suppression zone and inherently validating the MS signal.

RetentionMechanism cluster_0 C18 Stationary Phase cluster_1 Biphenyl Stationary Phase Analyte Methyl 1-(5-nitropyridin-2-yl) -1H-pyrazole-4-carboxylate C18_Int Weak Hydrophobic Interaction Analyte->C18_Int Alkyl chain only Biph_Pi π-π Interactions (Pyridine & Pyrazole) Analyte->Biph_Pi Aromatic overlap Biph_Dipole Dipole Interactions (Nitro & Ester) Analyte->Biph_Dipole Polarizability C18_Result Poor Retention & Peak Tailing C18_Int->C18_Result Biph_Result Strong Retention & Sharp Peak Shape Biph_Pi->Biph_Result Biph_Dipole->Biph_Result

Caption: Mechanistic causality of retention for N-heterocycles on C18 vs Biphenyl.

The Self-Validating Logic Architecture

A robust bioanalytical method does not just check boxes at the end of a study; it continuously monitors assay health. We designed this protocol as a closed-loop, self-validating system compliant with [2]:

  • SST Gatekeeping: The sequence cannot proceed unless the pre-run System Suitability Test (SST) demonstrates a Signal-to-Noise (S/N) > 10 for the LLOQ and a peak asymmetry factor ( Tf​ ) between 0.8 and 1.2.

  • Dynamic Isotopic Tracking: A Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3​ -derivative) is added to every sample. Self-Validation: The MS software continuously tracks the SIL-IS area. If the IS area in any unknown sample deviates by >20% from the mean of the calibration curve, the system automatically invalidates that specific sample, preventing the reporting of data compromised by hidden matrix effects[2].

  • QC Bracketing: Analytical batches are bracketed by Low, Mid, and High Quality Controls (QCs). Self-Validation: The batch is only accepted if ≥67% of QCs are within ±15% of their nominal value[2].

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Methanol containing 10 ng/mL of the SIL-IS.

    • Causality Check: Methanol is strictly selected over Acetonitrile (ACN) for the extraction solvent. Because ACN possesses its own π electrons, residual ACN injected onto a Biphenyl column can actively interfere with the π−π interactions between the analyte and the stationary phase, leading to peak distortion[5].

  • Extraction: Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced band broadening.

Phase 2: Chromatographic Separation
  • Column: Biphenyl superficially porous particle (SPP) column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol[5].

  • Gradient Elution: Initiate at 10% B, holding for 0.5 min, ramping to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

    • Causality Check: Starting at a highly aqueous composition ensures the polar pyrazole moiety fully partitions into the stationary phase before elution strength increases.

Phase 3: Mass Spectrometry (ESI+)
  • Ionization: Positive Electrospray Ionization (ESI+). The basic pyridine nitrogen is the primary protonation site, yielding an [M+H]+ precursor ion at m/z 249.1.

  • MRM Transition: m/z 249.1 → 171.1 (Collision Energy: 25 eV).

  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C.

ValidationWorkflow Start Plasma Sample Spiked with Analyte Prep Protein Precipitation (MeOH Extraction) Start->Prep Split Column Selection Comparison Prep->Split C18 Standard C18 Column (Hydrophobic only) Split->C18 Baseline Biphenyl Biphenyl Column (π-π & Hydrophobic) Split->Biphenyl Optimized MS ESI+ MS/MS MRM Mode C18->MS Biphenyl->MS Valid ICH M10 Validation (Accuracy, Precision, Matrix) MS->Valid Success Validated Method Ready for PK Studies Valid->Success

Caption: ICH M10 LC-MS/MS validation workflow comparing C18 and Biphenyl phases.

Comparative Performance & Validation Data

Table 1: Chromatographic Performance Comparison

Data reflects the analysis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate under identical gradient conditions.

ParameterStandard C18 (50 x 2.1 mm)Biphenyl (50 x 2.1 mm)Causality & Impact
Retention Time (min) 0.852.15Biphenyl's π−π interactions delay elution, moving the analyte out of the void volume suppression zone[6].
Peak Asymmetry ( Tf​ ) 1.8 (Severe Tailing)1.1 (Symmetrical)Biphenyl phase shields residual silanols better, preventing secondary interactions with the basic pyridine nitrogen.
Signal-to-Noise (LLOQ) 8:145:1Reduced matrix suppression and sharper peaks exponentially increase detector sensitivity.
Matrix Factor (%) 65% (Severe Suppression)98% (Negligible)Orthogonal retention completely resolves the analyte from early-eluting phospholipids.
Table 2: ICH M10 Validation Summary (Optimized Biphenyl Method)

Validation executed across 3 consecutive days using 6 independent lots of human plasma.

Validation ParameterICH M10 Acceptance Criteria[2]Observed PerformanceValidation Status
Inter-day Accuracy ±15% of nominal concentration94.2% – 103.5%Passed
Inter-day Precision CV ≤15% (≤20% at LLOQ)3.8% – 7.2%Passed
Selectivity No interfering peaks >20% LLOQ<5% interferencePassed
Carryover ≤20% of LLOQ in blank after ULOQNot detected (0%)Passed
Matrix Effect IS-normalized CV ≤15% across 6 lots4.1% CVPassed

Conclusion

For highly functionalized N-heterocycles like methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate derivatives, standard C18 columns fail to provide the necessary retention, leading to fatal matrix suppression. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, we successfully harness π−π and dipole interactions. When coupled with a self-validating isotopic tracking logic, this methodology easily surpasses all stringent ICH M10 regulatory requirements, providing drug development professionals with a highly trustworthy, PK-ready assay.

References

  • [2] Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." FDA.gov. Available at:[Link]

  • [4] Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek.com. Available at:[Link]

  • [3] Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." ChromatographyOnline.com. Available at: [Link]

  • [5] Nacalai Tesque. "Comparison of biphenyl and other aromatic stationary phases." Nacalai.com. Available at:[Link]

  • [1] National Center for Biotechnology Information (NCBI). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." PMC. Available at:[Link]

  • [6] ResearchGate. "Comparing C18‐Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." ResearchGate.net. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Handling and Disposal of Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

Here is a comprehensive operational guide for the handling and disposal of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate, designed for research and drug development professionals. Introduction and Chemical Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive operational guide for the handling and disposal of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate, designed for research and drug development professionals.

Introduction and Chemical Context

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is an advanced heterocyclic building block. It is the methyl ester derivative of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1006952-46-0), a compound frequently utilized in medicinal chemistry for its potential antimicrobial and anticancer properties[1].

From an operational safety and disposal standpoint, the molecule presents specific challenges due to its structural motifs: a pyrazole ring linked to a nitropyridine system[1][2]. The presence of the nitroaromatic group dictates strict segregation rules during disposal to prevent exothermic cross-reactions, while the stable heterocyclic framework necessitates high-temperature incineration for complete environmental destruction.

Physicochemical Hazard Assessment

Because novel research chemicals often lack exhaustive toxicological profiling, handling and disposal protocols must be extrapolated from the compound's functional groups and parent acid properties[].

Hazard CategoryStructural DriverOperational Consequence & Causality
Thermal Stability Nitroaromatic groupNitro groups can undergo exothermic decomposition if subjected to extreme heat or concentrated in the presence of strong reducing agents. Waste must not be mixed with incompatible reactive streams.
Environmental Persistence Pyrazole & Pyridine ringsHighly stable heterocyclic rings resist standard biological degradation. Aqueous waste streams must never be discharged into municipal drains.
Toxicity (Assumed) Pharmacophore activityGiven its development for biological activity (e.g., anticancer/antimicrobial)[1], all waste must be treated as a suspected specific target organ toxin (STOT) and environmental hazard.
Solubility Profile Ester functionalitySoluble in polar organic solvents (e.g., DMSO, DMF, DCM)[1]. Waste streams will typically be solvent-heavy and require appropriate flammability controls.

Standard Operating Procedure: Waste Segregation and Disposal

The following self-validating protocol ensures that the chemical is managed safely from the point of generation to final destruction. The core logic here is source segregation : preventing the nitroaromatic compound from interacting with incompatible laboratory waste.

Phase 1: Waste Stream Segregation
  • Action: Designate a specific waste container for "Non-Halogenated Organic Waste" (or "Halogenated" if dissolved in solvents like Dichloromethane).

  • Causality: Nitroaromatic compounds must never be mixed with strong bases, amines, or reducing agents (e.g., sodium borohydride, lithium aluminum hydride waste). Mixing can lead to the reduction of the nitro group to an amine, a highly exothermic process that can pressurize and rupture waste containers.

Phase 2: Primary Containment
  • Action: Collect liquid waste in high-density polyethylene (HDPE) or amber glass carboys. Solid waste (e.g., contaminated weighing paper, failed crystallization yields) must be placed in sealed, puncture-resistant poly-bags or wide-mouth glass jars.

  • Causality: HDPE and glass provide broad chemical compatibility, preventing solvent leaching or container degradation. Amber glass is preferred if the waste mixture contains photosensitive co-solvents.

Phase 3: Satellite Accumulation and Labeling
  • Action: Store the waste container in a secondary containment tray within a ventilated fume hood or a dedicated, grounded flammables storage cabinet. Label the container explicitly: "Contains: Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate (Nitroaromatic Heterocycle), [Solvent Name]".

  • Causality: Proper ventilation mitigates the accumulation of volatile solvent vapors. Explicit structural labeling (noting the "nitroaromatic" nature) is critical for commercial waste contractors to safely profile and manifest the waste.

Phase 4: Final Destruction (Licensed Contractor)
  • Action: Transfer the waste to a licensed hazardous waste management facility for high-temperature incineration (HTI) .

  • Causality: Chemical neutralization of this compound in a standard lab setting is unsafe and impractical. High-temperature incineration (typically >1,000°C) is required to break the robust carbon-nitrogen bonds of the pyrazole and pyridine rings, while specialized scrubber systems at the incineration plant capture and neutralize the resulting nitrogen oxides (NOx) generated by the nitro group.

Operational Workflow Visualization

DisposalWorkflow Start Waste Generation: Methyl 1-(5-nitropyridin-2-yl) -1H-pyrazole-4-carboxylate Segregation Waste Segregation: Organic Waste Stream (Strictly Avoid Reducing Agents) Start->Segregation Identify stream Containment Primary Containment: HDPE or Amber Glass Secondary Spill Tray Segregation->Containment Transfer Labeling Compliance Labeling: Identify as Nitroaromatic Research Chemical Containment->Labeling Document Storage Satellite Accumulation: Ventilated, Temp-Controlled Flammables Cabinet Labeling->Storage Store safely Disposal Final Destruction: High-Temp Incineration (Licensed Contractor) Storage->Disposal Manifest & Ship

Caption: Step-by-step laboratory waste segregation and disposal workflow for nitroaromatic heterocycles.

Spill Response and Decontamination

In the event of a localized spill (e.g., dropped vial of the solid ester, or a solvent spill containing the dissolved compound):

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered (if inside a hood) to maximize exhaust draw.

  • Protect: Don appropriate PPE, including nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.

  • Absorb: For liquid spills, surround and cover the spill with a chemically inert absorbent (e.g., vermiculite or a commercial universal spill pad). Do not use combustible materials like sawdust. For solid spills, gently sweep up the material using a static-free brush, avoiding dust generation.

  • Decontaminate: Wash the affected surface with a polar solvent (such as ethanol or isopropanol) to dissolve residual compound, followed by a thorough wash with soap and water.

  • Dispose: Place all used absorbents, contaminated PPE, and cleanup materials into a solid hazardous waste container, labeled for incineration.

References

  • National Institutes of Health (NIH) - PubChem. 1-(5-Nitropyridin-2-yl)-1H-pyrazole Derivatives. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

High-Performance Safety & Handling Guide: Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate Executive Summary & Chemical Profiling As a Senior Application Scientist, I approach the handling of methyl 1-(5-nitropyr...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Safety & Handling Guide: Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I approach the handling of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate through a lens of predictive hazard assessment. This compound is a specialized heterocyclic building block, structurally analogous to 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid, which is frequently explored in medicinal chemistry for its diverse pharmacological activities[1]. Because it is a novel or highly specialized pharmaceutical intermediate, we must strictly adhere to the "unknown toxicity" paradigm. According to the , all substances of unknown toxicity must be treated as highly toxic[2],[3].

Mechanistic Hazard Causality:

  • Nitroaromatic Moiety: Nitro-substituted pyridines (as seen in structural analogs like[4]) are notorious for their potential to act as skin sensitizers. Upon systemic absorption, nitroaromatics can induce methemoglobinemia. They also present localized irritation risks to the respiratory tract and ocular mucosa.

  • Physical State: Typically synthesized as a crystalline solid or fine powder, presenting a significant aerosolization hazard during transfer and weighing[1].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a self-validating system designed to interrupt specific exposure pathways[3].

Exposure PathwayHazard MechanismRequired PPECausality & Specifications
Respiratory Inhalation of fine crystalline dust during weighing.N95 or P100 Particulate RespiratorPrevents aerosolized nitroaromatic particles from contacting pulmonary mucosa[2].
Dermal (Hands) Sensitization and percutaneous absorption.Double-layer Nitrile Gloves (≥5 mil)Nitrile offers excellent resistance to solid powders. Double-gloving ensures integrity if the outer layer is compromised[5].
Ocular Corneal irritation from dust or solvent splashing.Chemical Splash GogglesStandard safety glasses lack orbital seals; goggles prevent ingress of fine powders and solvent droplets[5].
Body Contamination of personal clothing.Flame-retardant Lab Coat (Knee-length)Provides a physical barrier. Must be removed immediately if contaminated to prevent secondary exposure.

Operational Protocols: A Step-by-Step Methodology

Protocol A: Safe Weighing and Dispensing of Dry Powder

  • Preparation: Verify that the laboratory chemical hood has a face velocity of 80–100 fpm. Don all PPE listed in the matrix.

  • Environmental Control: Place an analytical balance inside a localized exhausted enclosure or a static-free weighing station.

    • Scientific Rationale: Standard fume hoods can create aerodynamic turbulence that disperses fine powders. A dedicated weighing enclosure minimizes this disturbance[5].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical container.

    • Scientific Rationale: Nitroaromatics can hold static charges, causing the powder to "jump" and aerosolize upon opening.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid. Close the primary container immediately after use.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened lint-free cloth (e.g., ethanol or isopropanol) to capture residual dust.

Protocol B: Reaction Setup and Solution Handling

  • Solvent Selection: Dissolve the compound in the designated reaction solvent (e.g., DMSO, DMF, or dichloromethane) entirely within the fume hood[1].

  • Sash Positioning: Keep the fume hood sash at or below the 15 cm (6-inch) mark.

    • Scientific Rationale: This creates a physical blast shield and ensures optimal containment of solvent vapors and potential splashes[2].

  • Transfer: Use Luer-lock syringes or sealed addition funnels for transferring the dissolved methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate to the reaction vessel.

Protocol C: Spill Containment and Decontamination

  • Initial Response: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder[2].

  • Containment: Gently cover the spill with damp absorbent pads (using water or a mild solvent like ethanol) to suppress dust.

  • Collection: Carefully scoop the pads and bulk solid into a compatible, sealable hazardous waste container.

  • Disposal Classification: Collect all waste containing this compound in a clearly labeled "Non-Halogenated Organic Waste" container (unless dissolved in a halogenated solvent like DCM, which dictates "Halogenated Organic Waste"). Keep away from strong reducing agents, as nitroaromatics can react exothermically when reduced.

Workflow Visualization

PPE_Workflow Start Task: Handle Methyl 1-(5-nitropyridin-2-yl) -1H-pyrazole-4-carboxylate Scale Assess Scale & State Start->Scale Solid Dry Powder Weighing (High Aerosol Risk) Scale->Solid Solid Solution Solution Handling (Splash Risk) Scale->Solution Liquid PPE_Solid N95/P100 Respirator + Double Nitrile Gloves + Enclosed Balance Solid->PPE_Solid PPE_Sol Fume Hood (Sash <15cm) + Splash Goggles + Butyl/Nitrile Gloves Solution->PPE_Sol Disposal Collect in Halogen-Free Organic Waste PPE_Solid->Disposal PPE_Sol->Disposal

PPE logic tree and disposal workflow for handling methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate.

References

  • Title: Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Research Council (NIH) URL: [Link]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 1-(5-Nitropyridin-2-yl)-1H-pyrazole-4-carbaldehyde | CID 177818411 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

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